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  • Product: tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
  • CAS: 1093066-82-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Utility of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Executive Summary In modern drug discovery, the transition from planar, aromatic-heavy molecules to sp3-rich, three-dimensional architectures is a critical strategy for improving pharmacokinetic properties. tert-Butyl 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, aromatic-heavy molecules to sp3-rich, three-dimensional architectures is a critical strategy for improving pharmacokinetic properties. tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (CAS: 1093066-82-0) serves as a highly versatile, rigidified bicyclic building block that facilitates this transition[1]. By combining a Boc-protected piperidine scaffold with a highly strained, basic azetidine ring, this intermediate provides medicinal chemists with a robust vector for developing targeted covalent inhibitors, PROTACs (Proteolysis Targeting Chimeras), and GPCR antagonists.

This whitepaper details the chemical structure, causality-driven synthetic methodologies, and downstream functionalization protocols for this critical intermediate.

Chemical Identity & Physicochemical Profiling

The molecule consists of a central piperidine ring. The nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, ensuring orthogonality during basic or nucleophilic upstream reactions. The carbon at position 4 is substituted with an azetidin-1-yl moiety, introducing a secondary basic center that is highly valuable for target-protein engagement[1].

Table 1: Quantitative Chemical and Physicochemical Data

PropertyValue
IUPAC Name tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
CAS Registry Number 1093066-82-0
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
SMILES String O=C(N1CCC(N2CCC2)CC1)OC(C)(C)C
Fraction sp3 (Fsp3) 0.92 (Highly three-dimensional)
Typical Physical State Solid / Viscous Oil

Strategic Utility in Medicinal Chemistry

The incorporation of the azetidinyl-piperidine motif is a deliberate design choice to "escape flatland." Aromatic rings often lead to poor aqueous solubility and promiscuous off-target binding. Replacing them with this sp3-rich aliphatic system significantly lowers the partition coefficient (logP) and increases metabolic stability[2].

Furthermore, the basic nitrogen of the azetidine ring acts as a critical hydrogen-bond acceptor or salt-bridge donor. This specific structural motif has been successfully deployed in the synthesis of CCR4 antagonists to inhibit Treg trafficking in tumor microenvironments[3], as well as in the design of BTK (Bruton's Tyrosine Kinase) inhibitors and their corresponding PROTAC degraders[4]. In these applications, the piperidine core acts as a rigid linker, while the azetidine nitrogen interacts directly with acidic residues in the target binding pocket.

Synthetic Methodology: Reductive Amination

The most scalable and robust route to synthesize tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is through the reductive amination of 1-Boc-4-piperidone with azetidine[2].

Causality & Expert Insight

The choice of reducing agent is critical here. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is specifically selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride. Consequently, STAB is mild enough that it will not prematurely reduce the starting ketone (1-Boc-4-piperidone) into an alcohol. Instead, it waits for the transient, highly electrophilic iminium ion to form before executing the reduction. Glacial acetic acid is added catalytically to protonate the intermediate hemiaminal, driving the dehydration step forward to form the iminium species.

Step-by-Step Protocol: Reductive Amination
  • Reagent Preparation: Charge a dry reaction vessel with 1-Boc-4-piperidone (1.0 equiv) and Azetidine (1.2 equiv; if using the hydrochloride salt, add 1.2 equiv of DIPEA to liberate the free base) in anhydrous Dichloromethane (DCM).

  • Iminium Formation: Add catalytic Glacial Acetic Acid (0.1 - 0.5 equiv). Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours to allow complete conversion to the iminium intermediate.

  • Selective Reduction: Portion-wise, add Sodium Triacetoxyborohydride (1.5 - 2.0 equiv) to the stirring solution. Maintain the reaction at room temperature for 12–16 hours. Monitor progression via LC-MS or TLC[2].

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose any unreacted boron species.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

SyntheticWorkflow A 1-Boc-4-piperidone C Iminium Intermediate A->C AcOH, DCM Condensation B Azetidine B->C Nucleophilic Attack D tert-Butyl 4-(azetidin-1-yl) piperidine-1-carboxylate C->D NaBH(OAc)3 Selective Reduction

Caption: Workflow for the reductive amination synthesis of the azetidinyl-piperidine core.

Downstream Functionalization: Deprotection & Coupling

To utilize this building block in the synthesis of an Active Pharmaceutical Ingredient (API), the Boc protecting group must be cleaved to liberate the secondary amine of the piperidine ring[2].

Causality & Expert Insight

The Boc group is completely stable to the basic and nucleophilic conditions of the reductive amination but is highly labile under strong acidic conditions. Treating the molecule with Trifluoroacetic Acid (TFA) protonates the carbamate oxygen, leading to the fragmentation of the protecting group into gaseous isobutylene and carbon dioxide. This gas evolution drives the deprotection to absolute completion according to Le Chatelier's principle.

Step-by-Step Protocol: Boc Deprotection & Functionalization
  • Acidic Cleavage: Dissolve tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate in DCM and cool to 0 °C. Dropwise, add TFA (10.0 equiv).

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours until CO₂ evolution ceases[2].

  • Concentration: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the resulting TFA-salt in a minimal amount of methanol and pass through a basic ion-exchange resin, or neutralize with saturated aqueous NaHCO₃ at 0 °C and extract with Ethyl Acetate to yield the free 4-(azetidin-1-yl)piperidine .

  • Electrophilic Coupling: The liberated secondary amine can now be subjected to Nucleophilic Aromatic Substitution (SNAr) with fluorinated aromatics, or coupled with carboxylic acid warheads using standard amide coupling reagents (e.g., EDCI/HOBt or HATU) to generate the final drug candidate[2][4].

DrugDesign A tert-Butyl 4-(azetidin-1-yl) piperidine-1-carboxylate B Boc Deprotection (TFA / DCM) A->B C 4-(Azetidin-1-yl)piperidine (Free Secondary Amine) B->C - Isobutylene - CO2 D Electrophile / Linker (SNAr or Amide Coupling) C->D Nucleophilic Substitution E Final API / PROTAC Target-Linker-Ligase D->E Assembly

Caption: Downstream functionalization of the building block into a final therapeutic agent.

References[1] tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate - ChemScene.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqZQ2HCdIZLowxBsQrQgYiRakjtO8BQtbnfSCtBj16Ls3ohY100W8s6a7_h-UeozqRS70QpKknJQgXHj8MNzaktjKUYzIDom1UyjHdQdgl0-IRSL1LE7OUkAZoBLbCYrawc6jP8lu3hAIVEs8P9w==[2] Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease - Journal of Medicinal Chemistry (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpk0RVlkYEnqeZHDIqfbJuFN5qhgWKQ7c8d0asMy-h7BSixCHFFL2yoYIs-lCWx1YnX6_NEQbBNq-cwc2dch4RO9e84n9WZlCCoS4hawglKduUYci73RVKWkgaNJ9sIb4Q0gPHOE88j0Z1nnFCksat[3] Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment - RAPT Therapeutics.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQKZKtfdOubivw4nGHXK_rHqwICz_cmlha_fdcRWvMDeaokKZrKZL6f3Z5g6ZKCDLIwN3z91TRMatQOBwI5SjVRo7qOigg6cmozQYfp2pgzMRhxMSo89WpVmeLPv3nMctV4LpP-Vdn3OyyFBdpQyZeZddcLsi6_DiLZYYNVe6b[4] US11542266B1 - Substituted piperidines as BTK inhibitors - Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrHECh6Ii1Xh6t5cWHnYn-9jkQ0mEIPQ1l7wCoPLLQf1FfKeLYbLZR0FFy6-xDL5G2c6NOARJ9kPqm_TVWN5uY_hPKYg6ueqR_mEVaAfXHsBcoaLFFoA6bah5XHA5BMlvdT-oVmaJ_Im79luk=

Sources

Exploratory

Comprehensive Safety and Handling Guide for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Executive Summary & Chemical Identity tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a highly specialized bicyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of PRO...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a highly specialized bicyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of PROTAC linkers and complex pharmaceutical intermediates[1]. The molecule features a piperidine core, a highly strained azetidine ring at the C4 position, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

The structural rationale behind this compound is highly deliberate. The Boc group provides critical stability against nucleophiles and bases during multi-step syntheses, while the azetidine moiety offers unique conformational rigidity and basicity that is highly prized in modern drug discovery[2].

Physicochemical Properties

To facilitate accurate experimental design, the core quantitative data for this compound is summarized below.

PropertyValue / Description
Chemical Name tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol [3]
Monoisotopic Mass 240.18378 Da[3]
Appearance White to light yellow crystalline powder/solid[4]
Solubility Soluble in Dichloromethane (DCM), DMF, Ethanol, Acetone[4]
Storage Temperature Refrigerated (2-8°C) or Room Temperature (per specific COA)[1]

Mechanistic Toxicology & GHS Hazard Profile

While in vivo toxicological data for this exact isomeric configuration is limited, its hazard profile is rigorously extrapolated from its structural components—specifically the secondary/tertiary amine nature of the azetidine-piperidine system[4][5].

GHS Classification and Hazard Statements

Based on analogous azetidine and piperidine derivatives, the standard GHS classifications are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Causality of Hazards

The toxicological behavior of this compound is heavily influenced by the interplay between the lipophilic Boc group and the basic azetidine nitrogen. The Boc group (C5H9O2) significantly increases the overall lipophilicity (LogP) of the molecule, facilitating rapid penetration through the stratum corneum of the skin or the mucosal membranes of the respiratory tract[6]. Once absorbed, the exposed tertiary nitrogen of the azetidine ring acts as a localized base. This basicity disrupts the local cellular pH, leading to protein denaturation and lipid bilayer disruption, which manifests clinically as localized irritation (H315, H319)[5].

Caption: Toxicological pathway of exposure and cellular irritation driven by amine basicity.

Experimental Workflows & Handling Protocols

Because this compound is primarily used as a synthetic intermediate, the most common laboratory procedure involves the removal of the Boc protecting group to liberate the secondary piperidine amine. This is typically achieved using [7][8].

Protocol: TFA-Mediated Boc Deprotection

Rationale: The Boc group is highly stable to bases and nucleophiles but is remarkably labile under acidic conditions. TFA is the reagent of choice because its strong acidity efficiently protonates the carbamate oxygen, while its volatility allows for easy removal during workup[8][9].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is used to prevent competitive side reactions and ensure the complete solubilization of the lipophilic starting material[8].

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: The cleavage reaction is exothermic and generates gaseous byproducts; cooling controls the reaction kinetics and prevents solvent boil-off[6].

  • Acid Addition: Slowly add TFA dropwise to achieve a final concentration of 20-50% (v/v) in DCM.

    • Causality: Protonation of the Boc carbonyl oxygen triggers fragmentation into a carbamic acid and a highly reactive tert-butyl cation[2][7].

  • Scavenging (Optional but Recommended): Add a scavenger such as triisopropylsilane (TIS) or water.

    • Causality: The generated tert-butyl cation is a potent electrophile that can alkylate electron-rich moieties. Scavengers trap this cation, preventing unwanted side reactions[6][8].

  • Decarboxylation & Stirring: Remove the ice bath and stir at room temperature for 1-4 hours.

    • Causality: The intermediate carbamic acid is inherently unstable and spontaneously decarboxylates, releasing CO2 gas. Crucial Safety Note: Never run this reaction in a closed system due to the risk of overpressurization from CO2 evolution[7][9].

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting product is the TFA salt of 4-(azetidin-1-yl)piperidine, which can be neutralized with a mild base (e.g., NaHCO3) if the free base is required[7].

Caption: Mechanistic workflow of TFA-mediated Boc deprotection and cation scavenging.

References

  • Title: PubChemLite - Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate (C13H24N2O2) Source: University of Luxembourg (PubChemLite Database) URL: [Link]

  • Title: 4-(azetidin-1-yl)piperidine Chemical Properties and Preparation Source: ChemBK URL: [Link]

  • Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]

  • Title: Protecting Groups Archives Source: Total Synthesis URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate: A Modern Scaffold for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles and novel intellectual property has driven a decisive shift away from flat, aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles and novel intellectual property has driven a decisive shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. Tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (CAS: 1093066-82-0) has emerged as a quintessential building block in this paradigm. This guide elucidates the strategic value of this compound, detailing its synthesis, physicochemical properties, and critical role as a versatile scaffold. By combining the privileged piperidine core with the functionally advantageous azetidine moiety, this molecule offers a pre-validated, three-dimensional framework that enables medicinal chemists to systematically enhance properties such as metabolic stability, aqueous solubility, and receptor binding geometry, thereby accelerating the discovery of next-generation therapeutics.

The Strategic Value of Saturated Heterocycles in Drug Design

The design of small-molecule drugs has undergone a significant evolution. While flat, aromatic ring systems were once ubiquitous, their often-poor solubility and susceptibility to metabolic oxidation have led researchers to explore more complex, saturated scaffolds.

Beyond 'Flatland': The Shift Towards sp³-Rich Scaffolds

The increasing emphasis on molecular complexity, characterized by a higher fraction of sp³-hybridized carbons and the presence of chiral centers, is a direct response to the high attrition rates of drug candidates.[1] Three-dimensional scaffolds explore a broader chemical space, often leading to more specific and potent interactions with biological targets while simultaneously improving physicochemical properties essential for clinical success.[1]

The Piperidine Ring: A "Privileged" Scaffold

Piperidine is one of the most prevalent N-heterocycles in FDA-approved drugs and is considered a "privileged scaffold" in medicinal chemistry.[2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone of drug design.[2] The presence of the nitrogen atom provides a handle for modulating basicity and polarity, crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

The Azetidine Moiety: A Tool for Enhancing Drug-like Properties

The azetidine ring, a four-membered saturated heterocycle, is increasingly incorporated into drug candidates to confer specific advantages.[4] Its strained four-membered ring structure is sterically small yet conformationally rigid. This unique feature can improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[4] Furthermore, the azetidine nitrogen can act as a hydrogen bond acceptor or a basic center, often enhancing aqueous solubility and target engagement.[4] Several approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, successfully utilize the azetidine motif to optimize their pharmacokinetic profiles.[4]

Physicochemical Profile of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

The title compound merges the benefits of the piperidine and azetidine scaffolds, with a tert-butoxycarbonyl (Boc) protecting group that facilitates its use in multi-step synthetic campaigns.

Caption: Structure of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate.

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 1093066-82-0[5]
Molecular Formula C₁₃H₂₄N₂O₂[5]
Molecular Weight 240.34 g/mol [5]
Topological Polar Surface Area (TPSA) 32.78 Ų[5]
Calculated LogP (cLogP) 2.09[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[5]

The properties listed in Table 1 indicate a compound with excellent drug-like characteristics. Its moderate LogP and TPSA fall well within the parameters defined by Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The presence of two basic nitrogen atoms allows for salt formation to further modulate solubility.

Synthesis and Chemical Handling

The synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is readily achievable through standard, high-yielding synthetic methodologies, making it an accessible building block for discovery campaigns.

Rationale for Synthetic Strategy

The most direct and efficient method for constructing the C-N bond between the piperidine and azetidine rings is reductive amination. This strategy begins with a commercially available N-Boc protected piperidone and couples it with azetidine. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is preferred over harsher reagents like sodium cyanoborohydride because it is milder, non-toxic, and highly selective for the reduction of the intermediate iminium ion in the presence of the ketone starting material, minimizing side reactions.

Detailed Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • Azetidine hydrochloride (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl 4-oxopiperidine-1-carboxylate and anhydrous DCM.

  • Add azetidine hydrochloride followed by the dropwise addition of triethylamine. Stir the mixture at room temperature for 30 minutes. The base neutralizes the hydrochloride salt, liberating the free azetidine base required for the reaction.

  • Add sodium triacetoxyborohydride to the mixture in portions over 15 minutes. Causality Note: Portion-wise addition helps to control any mild exotherm and ensures a steady reaction rate.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate as a pure solid or oil.

  • Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup & Purification start Dissolve N-Boc-4-piperidone in anhydrous DCM add_azetidine Add Azetidine HCl + Triethylamine start->add_azetidine add_stab Add NaBH(OAc)₃ in portions add_azetidine->add_stab stir Stir at RT (12-24h) add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Workflow for the synthesis via reductive amination.

Core Applications in Medicinal Chemistry

The true value of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate lies in its application as a versatile building block to solve common drug discovery challenges.

A Three-Dimensional Bioisostere

In many drug scaffolds, diamine linkers like piperazine are used to connect two different parts of a molecule. However, piperazine can be metabolically labile. The azetidinyl-piperidine core serves as an excellent bioisostere—a "stretched" or more rigid analogue—of piperazine.[6] This substitution maintains the key nitrogen-to-nitrogen distance while introducing a more defined three-dimensional structure, which can enhance binding affinity and selectivity.

Caption: Bioisosteric relationship between piperazine and azetidinyl-piperidine.

Improving DMPK Properties
  • Metabolic Stability: The azetidine ring is significantly more resistant to N-dealkylation and oxidation by cytochrome P450 enzymes compared to the N-alkyl groups often found on piperazines or other secondary amines.[4] Incorporating this scaffold can block common metabolic hotspots, thereby increasing the half-life and oral exposure of a drug candidate.

  • Solubility and Lipophilicity: The azetidine nitrogen introduces an additional basic center (pKa ≈ 8-9), which can be protonated at physiological pH. This property can significantly enhance aqueous solubility, a critical factor for both formulation and absorption. The scaffold achieves this without drastically increasing lipophilicity, maintaining a favorable balance for permeability.

Application in Kinase Inhibitor Scaffolds

Patent literature points to the use of piperidin-4-yl azetidine derivatives in the development of potent and selective Janus Kinase 1 (JAK1) inhibitors.[7] In this context, the scaffold acts as a rigid linker that correctly orients a pharmacophoric group (attached to the azetidine nitrogen) towards a specific pocket in the kinase active site, while the piperidine ring connects to the main hinge-binding motif of the inhibitor. This pre-organization reduces the entropic penalty of binding, leading to higher potency.

Strategic Considerations and Future Outlook

The most immediate utility of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is its role as a protected intermediate. The Boc group is stable to a wide range of reaction conditions (e.g., nucleophilic substitution, mild reductions) but can be cleanly and quantitatively removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). This deprotection unmasks the piperidine nitrogen, providing a nucleophilic handle for subsequent elaboration, such as amide coupling, further reductive amination, or arylation, allowing for the rapid generation of diverse chemical libraries.

References

  • Benchchem.
  • Google Patents.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • ChemScene. tert-Butyl 4-(azetidin-1-yl)
  • Mykhailiuk, P. K. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(2), 862-870.
  • Lupachev, N. M., et al. (2023).
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry.

Sources

Exploratory

Stability and Storage Conditions for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate: A Comprehensive Technical Guide

As drug discovery increasingly pivots toward sp³-rich, highly saturated heterocyclic frameworks to improve pharmacokinetic profiles, compounds like tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (CAS: 1093066-82-0)...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward sp³-rich, highly saturated heterocyclic frameworks to improve pharmacokinetic profiles, compounds like tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (CAS: 1093066-82-0) have become critical building blocks. However, the structural complexity that makes this compound valuable also introduces multifaceted stability challenges.

This whitepaper provides an in-depth mechanistic analysis of the compound's degradation vectors, establishes field-proven storage parameters, and details self-validating protocols for quality control.

Structural Vulnerabilities and Degradation Mechanisms

To establish optimal storage conditions, we must first deconstruct the molecule into its reactive components. The stability of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is governed by three distinct structural features:

A. The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) moiety is orthogonal to basic and nucleophilic conditions but is highly labile in acidic environments[1]. Cleavage is initiated by the protonation of the carbamate carbonyl, followed by the expulsion of a stable tert-butyl cation and subsequent decarboxylation. Furthermore, the Boc group exhibits thermal instability; prolonged exposure to temperatures above 85–90 °C induces a concerted thermolytic cleavage, releasing isobutylene and carbon dioxide[1].

B. The Tertiary Amine (Azetidine Nitrogen)

The nitrogen atom of the azetidine ring functions as a tertiary amine. Tertiary amines possess relatively low oxidation potentials and are highly prone to oxidation[2]. In the presence of atmospheric oxygen, trace peroxides in solvents, or prolonged light exposure, this basic center readily oxidizes to form an N-oxide derivative[3].

C. The Azetidine Ring System

While the four-membered azetidine ring is generally stable under neutral conditions, it possesses significant inherent ring strain. In the presence of strong Lewis acids, the ring becomes susceptible to electrophilic ring-opening or structural rearrangement pathways[4].

DegradationPathways Compound tert-Butyl 4-(azetidin-1-yl) piperidine-1-carboxylate Acid Acidic Conditions (Brønsted/Lewis) Compound->Acid Protonation Thermal Thermal Stress (>85°C) Compound->Thermal Heat Oxidative Oxidative Stress (O2, Peroxides) Compound->Oxidative Electron Transfer Deprotected 4-(azetidin-1-yl)piperidine + CO2 + Isobutylene Acid->Deprotected Cleavage RingOpen Ring-Opened Byproducts Acid->RingOpen Lewis Acid Strain Release Thermal->Deprotected Thermolysis NOxide Azetidine N-oxide Derivative Oxidative->NOxide N-Oxidation

Mechanistic degradation pathways of the Boc-protected azetidinyl piperidine.

Optimal Storage Parameters

Based on the mechanistic vulnerabilities outlined above, the following storage parameters constitute a self-validating system designed to maximize the shelf-life of the compound.

  • Temperature Control (2–8 °C): Refrigeration is mandatory. Maintaining the compound between 2 °C and 8 °C suppresses the kinetic rate of both thermolytic Boc deprotection and oxidative N-oxide formation[5]. Do not freeze unless validated, as repeated freeze-thaw cycles can introduce condensation (moisture).

  • Atmospheric Control (Argon Blanket): The compound must be stored under an inert atmosphere to prevent the oxidation of the tertiary amine[1]. Argon is strongly preferred over Nitrogen; because Argon is denser than air, it provides a superior protective blanket over the solid compound, effectively displacing atmospheric oxygen and moisture.

  • Light Protection: Store in tightly sealed, amber glass vials. Photolytic energy can accelerate radical-mediated oxidation pathways targeting the tertiary amine[1].

  • Chemical Isolation: Isolate from strong acids, Lewis acids, and oxidizing agents (e.g., peroxides, halogens).

Quantitative Degradation & Mitigation Summary

The following table summarizes the quantitative stress conditions that lead to degradation and the corresponding mitigation strategies required during storage and handling.

Stress VectorCritical Threshold / ConditionPrimary DegradantMitigation Strategy
Thermal > 85 °C (Prolonged)4-(azetidin-1-yl)piperidineStore at 2–8 °C; avoid excessive heating during solvent evaporation[1].
Acidic pH < 4.0 or presence of TFA/HCl4-(azetidin-1-yl)piperidineAvoid acidic solvents; neutralize silica gel before chromatography[6].
Oxidative Atmospheric O₂, PeroxidesAzetidine N-oxideStore under Argon; avoid ethereal solvents known to form peroxides.
Moisture High ambient humidityHydrolytic impuritiesStore in a desiccator; use PTFE-lined caps[5].

Experimental Protocols

To ensure scientific integrity, researchers must periodically verify the stability of their stock. The following protocols provide a self-validating workflow for assessing purity and repurifying degraded material.

Protocol A: Stability-Indicating LC-MS Assay

Because standard acidic LC-MS mobile phases (e.g., 0.1% TFA) can artificially cleave the Boc group during analysis[6], a specialized basic or neutral mobile phase must be used to accurately assess the stock's integrity.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (free of trace acids).

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~8.5).

    • Solvent B: Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters XBridge, which tolerates basic pH). Run a gradient of 5% to 95% Solvent B over 5 minutes.

  • Detection: Monitor via ESI+ (Electrospray Ionization).

    • Expected Parent Mass: [M+H]⁺ = 241.19 m/z.

    • Degradation Indicators: A mass of 141.1 m/z indicates Boc loss; a mass of 257.19 m/z indicates N-oxide formation.

Protocol B: Repurification of Degraded Stock

If LC-MS indicates >5% degradation (specifically Boc cleavage or oxidation), the compound must be repurified. Standard silica gel is slightly acidic and can catalyze further Boc deprotection during chromatography[6].

  • Silica Neutralization: Slurry standard silica gel in Hexanes containing 1% Triethylamine (Et₃N). Pack the column with this neutralized slurry.

  • Loading: Dissolve the degraded stock in a minimal amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of DCM to Methanol (95:5), maintaining 0.5% Et₃N in the mobile phase to ensure the azetidine nitrogen remains unprotonated and the Boc group remains intact.

  • Recovery: Pool the fractions containing the pure product, concentrate in vacuo at a bath temperature not exceeding 35 °C to prevent thermal degradation, and immediately flush the flask with Argon before storing at 2–8 °C.

QCWorkflow Step1 Sample Aliquot (Under Argon) Step2 Basic LC-MS Analysis (Avoid 0.1% TFA) Step1->Step2 Step3 1H NMR in CDCl3 (Check N-oxide shifts) Step2->Step3 Decision Purity > 95%? Step3->Decision Pass Approve for Synthesis Store at 2-8°C Decision->Pass Yes Fail Repurify via Et3N-Treated Silica Decision->Fail No

Quality control and repurification workflow for degraded compound stocks.

References

  • What are the storage stability of Piperidine Series compounds over time? BTC Pharmtech.
  • Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.
  • Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group. Benchchem.
  • Deoxygenative C(sp³)–N(sp³) Cross-Coupling Enabled by Nickel Metallaphotoredox Catalysis. NIH PMC.
  • Product Class 3: Amine N-Oxides. Thieme-Connect.
  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews (ACS Publications).

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate in Advanced API Synthesis

Executive Summary The structural optimization of active pharmaceutical ingredients (APIs) frequently relies on the strategic incorporation of conformationally restricted diamines to tune physicochemical properties, impro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural optimization of active pharmaceutical ingredients (APIs) frequently relies on the strategic incorporation of conformationally restricted diamines to tune physicochemical properties, improve metabolic stability, and enhance target affinity. tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate has emerged as a privileged building block in modern medicinal chemistry. By combining the robust, orthogonal protection of a Boc-piperidine with the unique topological and electronic properties of an azetidine ring, this intermediate serves as a critical precursor for synthesizing complex kinase inhibitors, GPCR ligands, and targeted degraders.

This application note provides a comprehensive, self-validating guide to the synthesis, deprotection, and pharmacological integration of this building block, grounded in current literature and field-proven methodologies.

Chemical Profiling & Mechanistic Rationale

Why Azetidinyl-Piperidines?

In drug discovery, replacing acyclic dialkylamines with saturated nitrogen heterocycles is a classical strategy to reduce conformational entropy. The azetidine ring (a four-membered heterocycle) offers distinct advantages over its larger pyrrolidine or piperidine counterparts:

  • Lower Lipophilicity: Azetidine reduces the overall logD of the molecule compared to larger rings, improving aqueous solubility.

  • Metabolic Stability: The constrained ring system protects the nitrogen-adjacent carbons from CYP450-mediated N-dealkylation, a common metabolic liability in diethylamine or dimethylamine substituents.

  • Tuned Basicity: The azetidine nitrogen typically exhibits a pKa of ~9.0–9.5. When appended to a piperidine scaffold, it forms a highly basic center capable of engaging in critical salt bridges or hydrogen bonds within solvent-exposed channels of kinase hinge regions [1].

Physicochemical Data Summary
PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₁₃H₂₄N₂O₂Base formula for mass spectrometry (M+H = 241.19)
Molecular Weight 240.35 g/mol -
Appearance White to pale yellow solid/oilPurity indicator; dark yellow suggests oxidation/impurities
Predicted pKa ~9.5 (Azetidine N)Dictates salt formation and physiological ionization
Protecting Group tert-Butyloxycarbonyl (Boc)Orthogonal to catalytic hydrogenation and basic conditions

Synthetic Workflows & Self-Validating Protocols

The integration of the azetidinyl-piperidine pharmacophore into an API requires a robust, chemoselective synthetic route. The standard approach utilizes a reductive amination followed by acidic deprotection and subsequent cross-coupling[2].

SynthWorkflow A 1-Boc-4-piperidone + Azetidine B Reductive Amination NaBH(OAc)3 A->B C tert-Butyl 4-(azetidin-1-yl) piperidine-1-carboxylate B->C D Acidic Deprotection (TFA / DCM) C->D E 4-(azetidin-1-yl)piperidine D->E F SNAr / Buchwald-Hartwig Coupling E->F G Target API F->G

Synthetic workflow from 1-Boc-4-piperidone to the final Active Pharmaceutical Ingredient.
Protocol 1: Synthesis of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Mechanistic Causality: This protocol employs Sodium Triacetoxyborohydride (NaBH(OAc)₃). Unlike NaBH₄, which would prematurely reduce the ketone to an alcohol, NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion formed between 1-Boc-4-piperidone and azetidine. The addition of acetic acid acts as a catalyst to accelerate iminium formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Boc-4-piperidone (1.0 eq, 10 mmol) and azetidine hydrochloride (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) dropwise to liberate the free azetidine base. Stir at room temperature for 15 minutes.

  • Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) to promote iminium ion formation. Stir for an additional 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol). The reaction is exothermic; maintain the internal temperature below 25°C using a water bath if necessary.

  • Reaction Monitoring (IPC): Stir at room temperature for 12–16 hours. Monitor via LC-MS. Validation: The reaction is complete when the ketone mass (m/z 200) disappears and the product mass (m/z 241 [M+H]⁺) dominates.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure building block.

Protocol 2: Boc-Deprotection and API Coupling

To utilize the building block, the Boc group must be cleaved to expose the secondary piperidine amine, which acts as a powerful nucleophile for subsequent S_NAr or Buchwald-Hartwig cross-coupling reactions [3].

Step-by-Step Methodology:

  • Deprotection: Dissolve tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (5 mmol) in DCM (10 mL). Cool to 0°C and add Trifluoroacetic acid (TFA) (10 mL) dropwise.

  • Validation: Stir for 2 hours at room temperature. Spot on a TLC plate and stain with Ninhydrin; a deep purple spot indicates the successful formation of the secondary amine. Concentrate in vacuo to yield 4-(azetidin-1-yl)piperidine as a TFA salt.

  • Cross-Coupling (S_NAr): Dissolve the TFA salt in N,N-Dimethylformamide (DMF) (15 mL). Add an excess of K₂CO₃ (4.0 eq) to neutralize the TFA and generate the free base. Add the desired heteroaryl chloride (e.g., a functionalized pyridazine or thiazolopyrimidine) (0.9 eq).

  • Heating: Heat the mixture to 90°C for 8 hours. The steric profile of the azetidine ring is directed away from the reacting piperidine nitrogen, ensuring high coupling yields without steric hindrance.

Pharmacological Significance & Case Studies

The 4-(azetidin-1-yl)piperidine moiety is frequently deployed in the design of kinase inhibitors. Two prominent examples include ALK5 (TGF-β Type I Receptor) inhibitors [1] and PI3Kδ inhibitors [3].

In the context of ALK5 inhibition, dysregulation of the TGF-β pathway leads to severe fibrotic diseases and tumor immunosuppression. The azetidinyl-piperidine group is often appended to a pyridazine or thiazolopyrimidine core. The core binds to the ATP-binding pocket of the kinase, while the azetidinyl-piperidine extends into the solvent-exposed region, dramatically improving the aqueous solubility of the drug candidate without introducing off-target hERG liabilities.

Pathway L TGF-β Ligand R TGF-β Receptor Complex L->R ALK5 ALK5 Kinase Domain R->ALK5 SMAD SMAD2/3 Activation ALK5->SMAD TF Fibrosis & Immunosuppression SMAD->TF Inhibitor Azetidinyl-Piperidine API Inhibitor->ALK5 Competitive Inhibition

Mechanism of ALK5 inhibition by azetidinyl-piperidine derivatives, blocking downstream fibrotic signaling.
Comparative Pharmacological Impact
Substituent on API CoreConformational RigidityMetabolic Stability (CYP450)Target Affinity (Entropic Penalty)
-N(CH₂CH₃)₂ (Diethylamino) Low (Highly flexible)Low (Prone to N-dealkylation)High (Requires significant structural reorganization)
-Piperidin-1-yl ModerateModerate (Ring oxidation possible)Moderate
-4-(Azetidin-1-yl)piperidine High (Locked vector)High (Protected N-alkyl bonds)Low (Pre-organized conformation)

Conclusion

tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a highly specialized, self-contained building block that elegantly solves multiple medicinal chemistry challenges simultaneously. By following the rigorous, chemoselective reductive amination and coupling protocols outlined above, researchers can efficiently integrate this moiety to rescue pipeline compounds suffering from poor solubility, rapid metabolic clearance, or insufficient target affinity.

References

  • "Pyridazinyl amino derivatives as alk5 inhibitors", US Patent 20240018122A1, 2024.
  • "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy", Journal of Medicinal Chemistry, 2023. Available at:[Link]

  • "Thiazolopyrimidines and their use as inhibitors of phosphatidylinositol-3 kinase", US Patent 8168633B2, 2012.
Application

Application Note: Reductive Amination Workflows Involving tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Chemical Context In modern drug discovery, heavily substituted piperidines are...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Chemical Context

In modern drug discovery, heavily substituted piperidines are privileged scaffolds. Specifically, tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate serves as a critical diamine building block. Its unique architecture—a Boc-protected piperidine ring coupled with a highly strained, hydrophilic azetidine ring—makes it an ideal precursor for generating complex spirocyclic and bicyclic libraries. This structural motif has been successfully deployed in the development of Bruton's tyrosine kinase (BTK) inhibitors , muscarinic M4 receptor agonists , and SARS-CoV-2 Papain-like Protease (PLPro) inhibitors .

Working with this compound typically involves a two-phase reductive amination workflow:

  • Upstream Synthesis: The construction of the building block itself via the reductive amination of N-Boc-piperidin-4-one with azetidine.

  • Downstream Functionalization: The acidic deprotection of the Boc group, followed by a secondary reductive amination of the exposed piperidine nitrogen to append target-specific pharmacophores.

This application note details the self-validating protocols, mechanistic causality, and quantitative reagent selection required to execute these transformations with high chemoselectivity and yield.

Upstream Synthesis: Constructing the Diamine Core

The synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate relies on the selective reduction of an iminium ion generated in situ.

Mechanistic Causality & Reagent Selection

To prevent the premature reduction of the starting ketone (N-Boc-piperidin-4-one) into an unwanted alcohol byproduct, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice . The three electron-withdrawing acetate groups on STAB significantly reduce its hydride-donating ability compared to NaBH₄. Consequently, STAB is unreactive toward most ketones but readily reduces the highly electrophilic iminium ion. Glacial acetic acid (AcOH) is added to catalyze the dehydration of the hemiaminal intermediate into the iminium ion by maintaining an optimal pH of 4.0–5.0.

Mechanism K N-Boc-piperidin-4-one (Ketone) HA Hemiaminal Intermediate K->HA Nucleophilic Attack A Azetidine (Amine) A->HA IM Iminium Ion (Electrophilic) HA->IM - H2O (AcOH Catalyzed) PR tert-Butyl 4-(azetidin-1-yl) piperidine-1-carboxylate IM->PR Hydride Transfer (from STAB)

Mechanistic pathway of the STAB-mediated reductive amination forming the tertiary amine.

Protocol A: Synthesis of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Self-Validating System: This protocol utilizes in-process controls (IPC) via LC-MS to ensure complete iminium formation before the addition of the reducing agent, preventing starting material waste.

  • Reaction Assembly: In an oven-dried flask under N₂, dissolve N-Boc-piperidin-4-one (1.0 equiv) and azetidine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Causality: DCE is preferred over DCM when heating is required, though DCM is acceptable at ambient temperatures. A slight excess of the volatile azetidine compensates for potential evaporative loss.

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) dropwise. Stir the mixture at room temperature for 2 hours.

    • Causality: The acid protonates the hydroxyl group of the transient hemiaminal, facilitating the loss of water to form the iminium ion.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 equiv) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 12–16 hours.

  • IPC Check: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The ketone peak should be completely consumed.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol) and stir vigorously for 30 minutes until gas evolution ceases.

    • Causality: The reaction is acidic. Basification (pH ~8-9) is mandatory to deprotonate the newly formed tertiary amine, ensuring it partitions exclusively into the organic layer during extraction.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target building block.

Downstream Functionalization: Library Generation

Once synthesized, the building block is typically deprotected and subjected to a second reductive amination to build complex drug candidates , .

Workflow A N-Boc-piperidin-4-one + Azetidine B Step 1: Reductive Amination (STAB, AcOH, DCE) A->B C tert-Butyl 4-(azetidin-1-yl) piperidine-1-carboxylate B->C D Step 2: Boc Deprotection (TFA / DCM) C->D E 4-(azetidin-1-yl)piperidine (Free Base) D->E F Step 3: Reductive Amination (+ Aryl/Alkyl Aldehyde) E->F G Target Drug Candidate (e.g., BTK/M4 Inhibitor) F->G

Workflow for the synthesis and downstream functionalization of the diamine building block.

Protocol B: Deprotection and Secondary Reductive Amination
  • Boc Deprotection: Dissolve tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate in DCM (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise.

    • Causality: The cleavage of the tert-butyl carbamate generates isobutylene gas and CO₂. Cooling controls the exothermic release and prevents solvent boil-off.

  • Neutralization (Critical Step): Concentrate the mixture to remove excess TFA. The resulting bis-TFA salt must be neutralized. Dissolve the residue in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between 1M NaOH and a 4:1 CHCl₃/Isopropanol mixture.

    • Causality: Reductive amination requires a nucleophilic free amine. If the piperidine nitrogen remains protonated as a TFA salt, it cannot attack the target aldehyde.

  • Secondary Reductive Amination: Combine the free 4-(azetidin-1-yl)piperidine (1.0 equiv) with the target aryl/alkyl aldehyde (1.1 equiv) in DCE. Add AcOH (1.0 equiv) and STAB (1.5 equiv). Stir at 50 °C for 4 hours.

  • Purification: Quench with NaHCO₃, extract, and purify via reverse-phase preparative HPLC to isolate the final drug candidate.

Quantitative Data: Reducing Agent Optimization

Selecting the correct reducing agent is paramount for yield and safety. The table below summarizes the quantitative and qualitative metrics for reducing agents used in azetidine/piperidine reductive aminations.

Reducing AgentOptimal pHChemoselectivity (Iminium vs. Carbonyl)Toxicity ProfileApplication in Azetidine/Piperidine Systems
STAB (NaBH(OAc)₃) 4.0 – 5.0High Low (No cyanide generation)Industry Standard. Excellent for secondary/tertiary amine synthesis; minimal side reactions.
NaBH₃CN 5.0 – 7.0ModerateHigh (Releases toxic HCN gas at low pH)Useful for highly acid-sensitive substrates, but requires strict pH control and specialized fume hoods.
2-Picoline Borane 4.0 – 6.0High LowExcellent green-chemistry alternative; highly soluble in organic solvents and stable to moisture.
NaBH₄ N/ALow (Reduces ketones rapidly)ModerateNot recommended. Leads to high alcohol byproduct formation due to direct ketone reduction.

References

  • Substituted piperidines as BTK inhibitors.
  • Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists.
  • Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry.[Link]

Method

Application Note: Cross-Coupling Strategies for the tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate Scaffold

Application Context & Pharmacological Relevance The integration of rigid, basic diamine motifs into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the tert-butyl 4-(azetidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Context & Pharmacological Relevance

The integration of rigid, basic diamine motifs into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate building block provides a metabolically stable, highly polar vector that is frequently utilized in the design of1 and other CNS-active therapeutics[1].

To incorporate this scaffold into complex drug architectures, researchers rely on transition-metal-catalyzed cross-coupling. However, the orthogonal reactivity of the two nitrogen atoms dictates a specific chemical logic: the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering it non-nucleophilic, while the azetidine nitrogen is a fully substituted tertiary amine. Therefore, utilizing this building block for C–N bond formation requires a two-stage architectural approach: targeted Boc-deprotection followed by 2[2].

Mechanistic Blueprint & Causality

Executing a successful cross-coupling with this scaffold requires understanding the causality behind the reagent selection:

  • Why Deprotect First? Carbamates (like the Boc group) possess highly delocalized lone pairs, making them exceptionally poor nucleophiles for standard palladium-catalyzed oxidative addition complexes. Acidic cleavage of the Boc group exposes the secondary amine of the piperidine ring, which is highly nucleophilic.

  • Managing the Tertiary Amine Spectator: The azetidine nitrogen cannot undergo C–N coupling (as it lacks an N–H bond), but its basicity allows it to competitively bind to the palladium catalyst, potentially stalling the catalytic cycle.

  • Ligand Causality: To prevent catalyst poisoning by the azetidine ring and to suppress β -hydride elimination of the sterically hindered secondary piperidine amine, highly electron-rich, bulky ligands are mandatory. Dialkylbiaryl phosphines (e.g., RuPhos, Xantphos) or3 are chosen because their steric bulk outcompetes the substrate for Pd-coordination and forces rapid reductive elimination[3].

Reaction Architecture

Workflow A tert-Butyl 4-(azetidin-1-yl)piperidine -1-carboxylate B Acidic Cleavage (HCl/Dioxane) A->B Deprotection C 4-(Azetidin-1-yl)piperidine (Free Amine) B->C -CO2, -tBuOH D Buchwald-Hartwig Cross-Coupling C->D Pd, Ligand, Base, Ar-X E N-Aryl Target Scaffold D->E C-N Bond Formation

Fig 1: Two-step workflow for N-arylation of the protected 4-(azetidin-1-yl)piperidine scaffold.

Parametric Optimization Data

The following table summarizes the quantitative optimization of the Buchwald-Hartwig amination step using 4-(azetidin-1-yl)piperidine and a model deactivated aryl chloride. The data highlights the necessity of advanced ligand architectures.

EntryCatalyst System (mol%)LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂dba₃ (2.0)BINAPNaOtBuToluene10041High rate of β -hydride elimination.
2Pd(OAc)₂ (2.0)XantphosCs₂CO₃Dioxane10074Effective for base-sensitive heteroaryls[1].
3Pd₂dba₃ (1.0)RuPhosNaOtBuToluene8593Optimal for neutral/electron-rich aryl chlorides.
4Pd-PEPPSI-IPr (1.0)NHC (IPr)KOtBuTHF6589Rapid conversion; mild temperature profile[3].

Self-Validating Execution Protocols

Protocol A: Boc-Deprotection to Yield the Active Nucleophile

Objective: Cleanly remove the Boc group to generate 4-(azetidin-1-yl)piperidine hydrochloride.

  • Initialization: Dissolve tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1.0 eq, 10 mmol, 2.40 g) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 4M HCl in Dioxane (10.0 eq, 25 mL).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 3 hours. Rapid gas evolution (CO₂ and isobutylene) will be observed.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeOH. Verify the complete disappearance of the starting material mass ( m/z 241.35 [M+H]⁺) and the dominant appearance of the free amine mass ( m/z 141.23 [M+H]⁺).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting white solid with diethyl ether (2 × 15 mL) and dry under high vacuum to yield 4-(azetidin-1-yl)piperidine dihydrochloride. Note: The salt is highly hygroscopic; store under argon.

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Cross-couple the deprotected amine with an aryl halide.

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar.

  • Reagent Loading: Add the aryl halide (e.g., 2-chloropyridine, 1.0 eq, 1.0 mmol), 4-(azetidin-1-yl)piperidine dihydrochloride (1.2 eq, 1.2 mmol), Pd₂dba₃ (1.0 mol%, 0.01 mmol), and RuPhos (2.5 mol%, 0.025 mmol).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu, 3.5 eq, 3.5 mmol). Causality Note: The excess base is mathematically required to neutralize the dihydrochloride salt (2.0 eq) and drive the catalytic cycle (1.5 eq).

  • Atmospheric Control: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon (Repeat 3×).

  • Solvent Addition: Inject anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Execution: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 85 °C in an oil bath for 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The secondary amine starting material will stain intensely with Ninhydrin; ensure its complete consumption.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography to yield the target N-aryl scaffold.

Translational Scale-Up Note

For industrial drug development, batch limitations involving insoluble inorganic salts (e.g., NaX) can be bypassed. Recent advances have successfully adapted the N-arylation of piperidine derivatives into 4 using ultrasonication to prevent reactor clogging, significantly increasing volumetric productivity[4].

References

  • [1] US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors. Google Patents. Available at:

  • [3] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). Available at: [Link]

  • [4] Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]

Sources

Application

Application Note: Functionalization Techniques for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate in Drug Discovery

Executive Summary In contemporary medicinal chemistry, tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate has emerged as a highly valuable building block. By replacing traditional basic motifs (such as piperazines or s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate has emerged as a highly valuable building block. By replacing traditional basic motifs (such as piperazines or simple dialkylamines) with the unique 4-(azetidin-1-yl)piperidine pharmacophore, drug development professionals can modulate basicity, improve metabolic stability, and alter the spatial projection of hydrogen-bond acceptors. This application note provides an authoritative, self-validating guide to the deprotection and subsequent divergent functionalization of this scaffold, focusing on the causality behind reagent selection and workup strategies.

Physicochemical Rationale & Regioselectivity

The utility of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate lies in its orthogonal reactivity profile, which is dictated by its distinct nitrogen centers:

  • The Piperidine Nitrogen (N1): Protected by a tert-butyloxycarbonyl (Boc) group, this nitrogen becomes a highly nucleophilic secondary amine upon deprotection. It is the exclusive site for electrophilic functionalization.

  • The Azetidine Nitrogen: Attached to the C4 position of the piperidine ring, this is a tertiary amine . Due to the steric encumbrance of the bicyclic-like system and the lack of a proton, it does not react with standard electrophiles under controlled conditions. Furthermore, the azetidine ring possesses a lower pKa (~8.5) compared to standard piperidines (~10.0), which enhances membrane permeability and reduces hERG liability in targeted therapies such as ALK5 and PI3K inhibitors .

Because the fully deprotected intermediate, 4-(azetidin-1-yl)piperidine , is a highly polar diamine, traditional aqueous extraction often leads to severe yield attrition. Consequently, specialized catch-and-release chromatography is required.

Functionalization Workflow

The following diagram illustrates the strategic workflow from the protected building block to diverse therapeutic intermediates.

Pathway N1 tert-Butyl 4-(azetidin-1-yl) piperidine-1-carboxylate N2 Acidic Cleavage (TFA or HCl) N1->N2 N3 4-(azetidin-1-yl)piperidine (Bis-TFA/HCl Salt) N2->N3 N4 SCX Ion Exchange (Catch & Release) N3->N4 Removes Acid N5 Free Base Amine N4->N5 2M NH3/MeOH N6 SNAr (Heteroaryl Halide, NMP, Heat) N5->N6 N7 Amidation (R-COOH, HATU, DIPEA) N5->N7 N8 Reductive Amination (R-CHO, NaBH(OAc)3) N5->N8

Workflow for the deprotection and divergent functionalization of the piperidine building block.

Self-Validating Experimental Protocols

Protocol A: Orthogonal Boc Deprotection & SCX Free-Basing

Causality: Trifluoroacetic acid (TFA) rapidly protonates the carbamate oxygen, triggering the elimination of isobutylene and carbon dioxide. Because the resulting diamine is extremely water-soluble, Strong Cation Exchange (SCX) resin is utilized. The sulfonic acid groups on the resin trap the protonated amine, allowing non-basic impurities to be washed away before eluting the free base with ammonia.

Step-by-Step Methodology:

  • Reaction: Dissolve tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Cool to 0 °C under N₂.

  • Cleavage: Add TFA (10.0 eq) dropwise to control the exothermic gas evolution. Remove the ice bath and stir at 25 °C for 2 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material (m/z ~241) disappears and the free amine peak (m/z 141.1 [M+H]⁺) dominates.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate twice with toluene to remove residual TFA, yielding the bis-TFA salt.

  • Catch-and-Release: Dissolve the salt in minimal Methanol (MeOH). Load onto a pre-conditioned SCX-2 cartridge. Wash with 3 column volumes of MeOH to elute TFA and neutral byproducts.

  • Elution: Elute the free amine using 2M NH₃ in MeOH. Concentrate the basic fractions to yield 4-(azetidin-1-yl)piperidine as a pale oil.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality: Coupling the secondary piperidine amine with electron-deficient heteroaryl halides requires a highly polar aprotic solvent (NMP) to stabilize the charged Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic acid scavenger to prevent the amine from protonating and losing its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In a sealed vial, combine 4-(azetidin-1-yl)piperidine (1.0 eq) and the target heteroaryl chloride (e.g., 2-chloropyrimidine, 1.1 eq) in N-Methyl-2-pyrrolidone (NMP, 0.2 M).

  • Activation: Add DIPEA (3.0 eq).

  • Heating: Heat the mixture to 90 °C for 8 hours.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1 + 1% NH₄OH). The highly polar free amine (R_f ~ 0.1) will convert to a less polar, UV-active product spot. Confirm mass via LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3×) to partition the NMP into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Protocol C: HATU-Mediated Amide Coupling

Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester. This rapid kinetics is critical when reacting with secondary amines, which are sterically more hindered than primary amines, thereby minimizing epimerization of chiral carboxylic acids.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 4-(azetidin-1-yl)piperidine (1.0 eq) followed by DIPEA (3.0 eq). Stir at 25 °C for 2 hours.

  • Self-Validation (IPC): LC-MS analysis should show complete consumption of the m/z 141.1 peak. The transient HOAt ester may occasionally be observed if the amine addition is delayed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (2×). Wash the combined organics with brine (to remove DMF), dry, and concentrate. Purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the functionalization techniques described above, providing a quick-reference benchmark for process optimization.

Table 1: Quantitative Comparison of Functionalization Techniques for 4-(azetidin-1-yl)piperidine

TechniqueTypical ReagentsTemp / TimeYield RangeKey Causality & AdvantagePrimary Byproducts
Boc Deprotection TFA/DCM or 4M HCl/Dioxane0–25 °C / 2 h90–98%Quantitative removal of Boc; requires SCX workup due to extreme polarity.Isobutylene, CO₂
SNAr Ar-X, DIPEA, NMP80–120 °C / 4–12 h60–85%NMP stabilizes the transition state; DIPEA scavenges generated HCl.Unreacted Ar-X, Hydrolyzed Ar-OH
Amide Coupling R-COOH, HATU, DIPEA, DMF25 °C / 2 h75–95%HATU provides rapid kinetics for secondary amines via HOAt active ester.Tetramethylurea, HOAt
Reductive Amination R-CHO, NaBH(OAc)₃, DCE25 °C / 12 h65–90%Mild reductant prevents over-reduction of aldehydes .Alcohols (from aldehyde reduction)

References

  • Pyridazinyl amino derivatives as alk5 inhibitors (Patent US20240018122A1). Google Patents.
  • Thiazolopyrimidines and their use as inhibitors of phosphatidylinositol-3 kinase (Patent US8168633B2). Google Patents.
  • 4-(Azetidin-1-yl)piperidine Preparation and Properties . ChemBK. URL:[Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . The Journal of Organic Chemistry, 1996. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive resource that is both scientifically rigorous and practically applicable.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate.

1. What is the most common and reliable synthetic route for tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate?

The most widely employed method is the nucleophilic substitution (N-alkylation) of azetidine with a suitable piperidine electrophile. A common and effective electrophile is tert-butyl 4-(tosyloxy)piperidine-1-carboxylate. This reaction is typically carried out in the presence of a base to neutralize the generated toluenesulfonic acid.

2. Why is the choice of base so critical in this synthesis?

The choice of base is crucial for several reasons. Firstly, it needs to be strong enough to deprotonate the azetidine, but not so strong as to cause side reactions such as the elimination of the tosyl group. Secondly, the base should be non-nucleophilic to avoid competing with the azetidine in the reaction with the electrophile. Inorganic bases like potassium carbonate (K₂CO₃) are often a good choice as they are inexpensive, effective, and easy to remove during workup.

3. What are the primary challenges I should anticipate with this synthesis?

The main challenges include:

  • Volatility of Azetidine: Azetidine is a volatile and hygroscopic compound, which can lead to inaccurate stoichiometry if not handled carefully.

  • Side Reactions: The most common side reaction is the di-alkylation of azetidine, where a second molecule of the piperidine electrophile reacts with the product. Ring-opening of the strained azetidine ring can also occur under harsh conditions.

  • Purification: Separating the desired product from unreacted starting materials and side products can be challenging due to similar polarities.

4. How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC system would be dichloromethane/methanol (e.g., 95:5), where the product should have an intermediate Rf value between the starting materials. For LC-MS, you can monitor the disappearance of the starting materials and the appearance of the product's mass peak.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

A low or non-existent yield is a common issue that can be attributed to several factors. The following troubleshooting tree can help you diagnose and resolve the problem.

low_yield start Low or No Yield q1 Check Azetidine Quality and Stoichiometry start->q1 a1_yes Azetidine is fresh and used in excess q1->a1_yes Yes a1_no Use fresh azetidine; consider using a slight excess (1.2-1.5 eq) q1->a1_no No q2 Verify Reaction Temperature a1_yes->q2 a2_yes Temperature was maintained at reflux q2->a2_yes Yes a2_no Ensure adequate heating and solvent reflux q2->a2_no No q3 Assess Base Strength and Quantity a2_yes->q3 a3_yes Sufficient K₂CO₃ (≥ 2 eq) was used q3->a3_yes Yes a3_no Use at least 2 equivalents of a non-nucleophilic base like K₂CO₃ q3->a3_no No q4 Check Electrophile Quality a3_yes->q4 a4_yes Starting material is pure q4->a4_yes Yes a4_no Purify the tert-butyl 4-(tosyloxy)piperidine-1-carboxylate q4->a4_no No

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Explanations and Solutions:

  • Azetidine Quality: Azetidine is prone to polymerization and oxidation. Always use a fresh, high-quality source. It is also advisable to use a slight excess of azetidine (1.2-1.5 equivalents) to drive the reaction to completion, compensating for its volatility.

  • Reaction Temperature: This N-alkylation reaction often requires elevated temperatures to proceed at a reasonable rate. Refluxing in a suitable solvent like acetonitrile or isopropanol is common. Ensure your reaction is being heated adequately and that the solvent is refluxing gently.

  • Base Selection: Potassium carbonate (K₂CO₃) is a standard choice. Ensure it is finely powdered and anhydrous for optimal reactivity. At least two equivalents are necessary to neutralize the toluenesulfonic acid byproduct and to act as a proton scavenger.

  • Electrophile Purity: The purity of your tert-butyl 4-(tosyloxy)piperidine-1-carboxylate is critical. Impurities can interfere with the reaction. If in doubt, purify the starting material by recrystallization or column chromatography.

Problem 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired product.

Common Impurities and Their Mitigation:

ImpurityLikely CauseMitigation Strategy
Di-alkylation Product High concentration of the piperidine electrophile relative to azetidine.Use a slight excess of azetidine. Consider adding the piperidine electrophile slowly to the reaction mixture containing azetidine and the base.
Unreacted Starting Material Incomplete reaction.Increase reaction time, ensure adequate temperature, or consider a more polar solvent to improve solubility and reaction rate.
Ring-Opened Azetidine Products Harsh reaction conditions (e.g., overly strong base, high temperatures for extended periods).Use a milder base and avoid unnecessarily high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocol for Minimizing Impurities:

  • To a stirred suspension of finely powdered anhydrous K₂CO₃ (2.5 equivalents) in acetonitrile (10 mL/mmol of electrophile), add azetidine (1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 equivalent) in acetonitrile.

  • Add the solution of the electrophile dropwise to the azetidine suspension over 30-60 minutes.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS every 2-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Problem 3: Difficulty in Product Purification

The desired product, tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate, can be challenging to purify due to its basic nature and potential co-elution with impurities.

Purification Strategy Workflow:

purification_workflow start Crude Product step1 Aqueous Workup start->step1 step2 Column Chromatography step1->step2 step3a DCM/MeOH Gradient step2->step3a Initial Attempt step3b Add Triethylamine to Mobile Phase step2->step3b If Tailing Occurs end Pure Product step3a->end step3b->end

Optimization

Technical Support Center: Preventing Side Reactions in tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate Coupling Reactions

Welcome to the Technical Support Center for amide coupling reactions involving tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide coupling reactions involving tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of novel chemical entities. The insights provided herein are based on established chemical principles and field-proven strategies to ensure the integrity and success of your synthetic endeavors.

Introduction: The Challenge of Coupling Hindered Amines

tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold. However, the secondary amine on the piperidine ring, while reactive, is sterically hindered by the bulky tert-butyloxycarbonyl (Boc) protecting group. This steric hindrance, coupled with the inherent reactivity of the azetidine ring under certain conditions, can lead to a variety of side reactions during amide bond formation. This guide will walk you through the most common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction is sluggish and gives low yields. What are the likely causes and how can I improve conversion?

A1: Low conversion rates are a frequent issue and can often be attributed to several factors.

Possible Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The initial and most critical step is the activation of your carboxylic acid coupling partner. If this activation is incomplete or the activated species is unstable, the reaction will not proceed efficiently.

    • Troubleshooting: Ensure your coupling reagents are fresh and of high purity. Carbodiimides like EDC and DCC are effective but can be sensitive to moisture.[1] Consider using phosphonium or uronium-based reagents like BOP, PyBOP, HATU, or TBTU, which often provide higher coupling efficiency with sterically hindered amines.[1][2]

  • Steric Hindrance: The bulky Boc group on the piperidine nitrogen significantly hinders the approach of the activated carboxylic acid.

    • Troubleshooting: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide more energy to overcome the activation barrier. Prolonging the reaction time can also improve yields. However, be mindful that excessive heat can promote side reactions.[3]

  • Solubility Issues: Poor solubility of either coupling partner can dramatically slow down the reaction.

    • Troubleshooting: Screen different solvents. While DCM and DMF are common choices, more polar aprotic solvents like NMP or DMA can sometimes improve solubility and reaction rates.[4]

  • Reagent Stoichiometry: Using incorrect ratios of reagents can lead to incomplete reactions.

    • Troubleshooting: A slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling agent relative to the amine is often beneficial to drive the reaction to completion.[4]

Q2: I'm observing a significant amount of an N-acylurea byproduct. What is causing this and how can I prevent it?

A2: The formation of N-acylurea is a classic side reaction when using carbodiimide coupling agents like DCC or EDC.[4] It occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.

Mechanism of N-Acylurea Formation:

Caption: Formation of N-acylurea byproduct from the O-acylisourea intermediate.

Prevention Strategies:

The most effective way to suppress N-acylurea formation is to add a nucleophilic additive that intercepts the O-acylisourea intermediate to form a more stable activated ester.

  • Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) into your reaction.[4][5] These reagents react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[6]

Recommended Reagent Stoichiometry with Additives:

ReagentEquivalents
tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate1.0
Carboxylic Acid1.1 - 1.2
EDC or DIC1.2 - 1.5
HOBt or NHS1.2 - 1.5
Q3: My final product is showing signs of epimerization at a chiral center adjacent to the reacting carboxyl group. How can I minimize this?

A3: Epimerization, or the loss of stereochemical purity, is a significant concern, especially when coupling chiral carboxylic acids.[7] It typically proceeds through the formation of an oxazolone intermediate.[7]

Mechanism of Epimerization via Oxazolone Formation:

Caption: Epimerization pathway through an oxazolone intermediate.

Strategies to Suppress Epimerization:

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of oxazolone formation and subsequent epimerization.[4]

  • Choice of Coupling Reagents: Uronium/aminium salts like HATU and HBTU are generally better at suppressing racemization compared to carbodiimides alone.[8] Phosphonium reagents like PyBOP are also excellent choices.[8]

  • Additives: Additives like HOBt or HOAt are crucial when using carbodiimides as they minimize epimerization.[4][6]

  • Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA), which can promote epimerization.[4]

  • Solvent Choice: Less polar solvents like dichloromethane (DCM) have been shown to suppress epimerization compared to more polar solvents like DMF in some cases.[7]

Q4: I'm concerned about the stability of the Boc protecting group and the azetidine ring under the coupling conditions. What should I be aware of?

A4: This is a valid concern as both functionalities can be sensitive under certain conditions.

  • Boc Group Stability: The Boc group is generally stable to the basic or neutral conditions of most amide coupling reactions.[9] It is primarily labile to acidic conditions.[10][11] Therefore, ensure your reaction mixture does not become acidic. If your carboxylic acid starting material is a hydrochloride salt, you must add a non-nucleophilic base (like DIPEA) to neutralize it before adding the coupling agent.

  • Azetidine Ring Stability: The azetidine ring is a strained four-membered ring and can be susceptible to ring-opening by strong nucleophiles or under harsh conditions. However, under standard amide coupling conditions, it is generally stable. Avoid highly forcing conditions such as very high temperatures or the use of aggressive nucleophiles that are not part of the intended reaction. Acid-catalyzed ring-opening is also a possibility, further emphasizing the need to control the pH of the reaction.[12]

Recommended Experimental Protocol

This protocol is a robust starting point for the successful coupling of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate with a generic carboxylic acid.

Materials:

  • tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1.0 eq.) and DIPEA (2.0 eq.) in anhydrous DMF.

  • Coupling: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed.[4]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reagents Verify Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Reagents->Start Reagents Poor Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Change_Reagents Change Coupling Reagents/ Additives Optimize_Conditions->Change_Reagents Low Yield Persists Success High Yield & Purity Achieved Optimize_Conditions->Success Improvement Seen Purification_Issues Analyze Workup & Purification Change_Reagents->Purification_Issues Low Yield Persists Change_Reagents->Success Improvement Seen Purification_Issues->Start Product Loss Identified Purification_Issues->Success Purification Optimized

Caption: A systematic workflow for troubleshooting coupling reactions.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Retrieved from [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • PubMed. (2016, October 20). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • ACS Publications. (2010, May 12). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Retrieved from [Link]

  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • DOI. (n.d.). Development of a Flow Process to tert-butyl 4-(6-chloropyridin-2-yl) piperidine-1-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(3-AMINOMETHYL-AZETIDIN-1-YL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER-2HCl. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Reactions of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Welcome to the technical support center for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. My aim is to provide you with in-depth, field-proven insights to help you navigate the nuances of its reactivity, with a special focus on optimizing solvent conditions to ensure the integrity of the strained azetidine ring.

The unique combination of a piperidine core and a strained azetidine moiety makes this compound a valuable scaffold in drug discovery. However, the inherent ring strain of the azetidine (approximately 25.4 kcal/mol) presents specific challenges that require careful consideration of reaction conditions to prevent undesired side reactions, primarily ring-opening.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: I am planning a reaction to modify the piperidine nitrogen after Boc-deprotection. Which solvents should I consider to minimize the risk of azetidine ring-opening?

This is a critical question, as the choice of solvent can significantly impact the stability of the azetidine ring, especially under the acidic conditions typically required for Boc-deprotection.

Core Principle: The primary goal is to select a solvent system that facilitates the desired reaction on the piperidine nitrogen while minimizing the protonation and subsequent nucleophilic attack on the azetidine ring.

Solvent Recommendations and Rationale:

Solvent ClassRecommended SolventsRationale & Considerations
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)These are excellent choices for Boc-deprotection using HCl. They are relatively non-polar and aprotic, which helps to minimize the solvation and stabilization of ionic intermediates that could lead to ring-opening.
Chlorinated Solvents Dichloromethane (DCM)DCM is a common solvent for Boc-deprotection with trifluoroacetic acid (TFA). Its low polarity is advantageous. However, be aware that strong acids like TFA can still promote ring-opening if not used carefully.[1]
Alcohols Methanol (MeOH), Ethanol (EtOH)While protic solvents can be used, they should be approached with caution. They can participate in ring-opening reactions, especially at elevated temperatures. If a protic solvent is necessary for solubility, it is crucial to maintain low reaction temperatures and carefully control the stoichiometry of the acid. A kinetic study on piperidine synthesis showed that ethanol can accelerate reaction rates compared to methanol.[3]
Aprotic Polar Solvents Acetonitrile (MeCN), Dimethylformamide (DMF)These solvents are generally suitable for subsequent alkylation or acylation reactions after the piperidine nitrogen has been deprotected and neutralized. They effectively dissolve the amine and the electrophile.

Key Takeaway: For the initial Boc-deprotection step, ethereal solvents like 1,4-dioxane with HCl are often the safest choice to preserve the azetidine ring. For subsequent reactions on the free piperidine nitrogen, aprotic polar solvents are generally preferred.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Scenario 1: Low yield in a reductive amination reaction to form the azetidinyl-piperidine bond.

Question: I am synthesizing tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate via reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with azetidine. My yields are consistently low. What are the likely causes and how can I optimize the reaction?

Causality Analysis:

Low yields in this reductive amination can stem from several factors, including incomplete iminium ion formation, side reactions of the starting materials, or suboptimal reducing agent selection.

Troubleshooting Workflow:

start Low Yield in Reductive Amination check_pH Is the reaction pH mildly acidic (pH 4-6)? start->check_pH imine_formation Is imine formation incomplete? check_pH->imine_formation No solution1 Adjust pH with a mild acid (e.g., acetic acid). check_pH->solution1 Yes reducing_agent Is the reducing agent appropriate? imine_formation->reducing_agent No solution2 Consider a two-step procedure: form the imine first, then add the reducing agent. imine_formation->solution2 Yes side_reactions Are there significant side products? reducing_agent->side_reactions No solution3 Use a mild, selective reducing agent like NaBH(OAc)₃. reducing_agent->solution3 Yes solution4 Analyze byproducts to identify the side reaction (e.g., alcohol formation from ketone reduction). side_reactions->solution4 Yes

Caption: Troubleshooting reductive amination.

Detailed Recommendations:

  • Optimize pH for Iminium Ion Formation: The formation of the iminium ion intermediate is crucial and is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the azetidine nitrogen will be protonated, rendering it non-nucleophilic. If the pH is too high, the ketone is not sufficiently activated. A catalytic amount of acetic acid can be beneficial.

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone to the corresponding alcohol. A milder, more selective reagent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it preferentially reduces the iminium ion.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents for this reaction. Protic solvents like methanol can sometimes accelerate imine formation but may also participate in side reactions.

Scenario 2: Observation of a significant byproduct corresponding to a ring-opened azetidine.

Question: During an attempt to N-alkylate the azetidine nitrogen (after a hypothetical deprotection of a protecting group on the azetidine, for argument's sake), I am observing a significant amount of a byproduct with a mass corresponding to the addition of my alkylating agent and a molecule of the solvent (e.g., an alcohol). What is happening and how can I prevent it?

Causality Analysis:

This is a classic case of azetidine ring-opening. The inherent ring strain makes the azetidine susceptible to nucleophilic attack, a process that is often catalyzed by Lewis or Brønsted acids.[4] In your scenario, the alkylating agent itself or trace acidic impurities could be activating the azetidine nitrogen, making it susceptible to attack by the solvent.

Preventative Measures:

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[1]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge any acid generated during the reaction without competing as a nucleophile.

  • Solvent Choice: Switch to a non-nucleophilic, aprotic solvent.

Recommended Solvent Systems to Mitigate Ring-Opening:

SolventRationale
Toluene or Xylene Non-polar and non-nucleophilic, reducing the likelihood of solvent participation in ring-opening.
Acetonitrile (MeCN) Aprotic and less nucleophilic than alcohols, often a good compromise for solubility and reactivity.
Tetrahydrofuran (THF) A relatively inert, aprotic solvent that is less likely to act as a nucleophile compared to protic solvents.

Experimental Workflow to Minimize Ring-Opening:

start Start: Azetidine Alkylation dissolve Dissolve azetidine derivative in anhydrous aprotic solvent (e.g., THF, Toluene). start->dissolve inert Ensure inert atmosphere (N₂ or Ar). dissolve->inert cool Cool reaction to 0 °C or lower. inert->cool add_base Add non-nucleophilic base (e.g., DIPEA). cool->add_base add_alkylating_agent Add alkylating agent dropwise. add_base->add_alkylating_agent monitor Monitor reaction closely by TLC/LC-MS. add_alkylating_agent->monitor quench Quench reaction upon completion of starting material. monitor->quench

Caption: Workflow for N-alkylation of azetidines.

Experimental Protocols

Protocol 1: Boc-Deprotection of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

This protocol is optimized to remove the Boc group from the piperidine nitrogen while minimizing the risk of azetidine ring degradation.

Materials:

  • tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting solid, add diethyl ether and triturate to precipitate the hydrochloride salt of the product. Filter the solid and wash with cold diethyl ether.

  • For the free base, dissolve the hydrochloride salt in water and cool to 0 °C. Carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Support.
  • Wulfman, D. S., & Steinheimer, T. R. (1978). The thermolysis of organic azides. IV. 1-Azetines from the thermolysis of vinyl azides. Tetrahedron Letters, 19(36), 3343-3346.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. International Journal of Molecular Sciences, 13(5), 6299–6308.
  • Lee, S., & Kim, H. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1693.
  • Couty, F., & Evano, G. (2006). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Tetrahedron, 62(46), 10673-10688.
  • Tehrani, Z. A., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers.
  • De Kimpe, N., & D'hooghe, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855-3904.
  • Bull, J. A., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3287.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of tert-Butyl 3-(hydroxymethyl)
  • Stassqiliawthorna, H. L. (1944). U.S. Patent No. 2,363,158. U.S.
  • Li, Y., et al. (2026). Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers. Journal of the American Chemical Society.
  • He, J., & Hartwig, J. F. (2023). Stability of different azetidine esters. Molecules, 28(x).
  • Singh, G., & Kumar, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49386.
  • Singh, G. S. (2015). Chapter One - Advances in synthesis and chemistry of azetidines. In Advances in Heterocyclic Chemistry (Vol. 116, pp. 1-61). Academic Press.
  • Johnson, D. S., et al. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica, 46(3), 225-235.
  • Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic Letters, 17(21), 5352-5355.
  • Vollhardt, K. P. C., & Schore, N. E. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Chemistry Stack Exchange.
  • D'hooghe, M., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(18), 7088-7095.
  • Mykhailiuk, P. K. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 83(24), 15093-15102.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-((3-(hydroxymethyl)azetidin-1-yl)methyl)
  • ChemScene. (n.d.). tert-Butyl 4-(azetidin-1-yl)
  • Singh, G. S. (2018). Example for azetidine synthesis by nucleophilic substitution.
  • Kumar, P., et al. (2019). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Antimicrobial Agents and Chemotherapy, 63(12).
  • Scott, J. D., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(7), 2848-2858.
  • D'hooghe, M. (2012).
  • Cid, J. M., et al. (2017). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 8(11), 1149-1154.
  • Um, I.-H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(11), 4438-4446.
  • Wang, M., Wang, W., & Q, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Mykhailiuk, P. K. (2019). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their use in medicinal chemistry).
  • Chen, Y.-L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 578.
  • Asymchem Life Science. (n.d.). Development of a Flow Process to tert-butyl 4-(6-chloropyridin-2-yl)
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2021). Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Welcome to the technical support center for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimental work. As your Senior Application Scientist, I will guide you through understanding the solubility profile of this compound and provide practical, field-proven strategies to overcome these issues.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility issues, it's crucial to understand the physicochemical properties of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate.

PropertyValueSource
CAS Number 1093066-82-0[1]
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.34 g/mol [1]
Appearance Predicted to be a solidInferred from similar compounds
Predicted LogP 2.0916[1]
Topological Polar Surface Area (TPSA) 32.78 Ų[1]

The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) group increases the lipophilicity of the molecule. The piperidine and azetidine rings also contribute to its non-polar character. The nitrogen and oxygen atoms in the carbamate group and the nitrogen atoms in the heterocyclic rings introduce some polarity. The predicted LogP value of 2.0916 suggests that the compound is moderately lipophilic, which indicates it will likely have good solubility in a range of organic solvents but may be poorly soluble in highly polar solvents like water.

Predicted Solubility Profile

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThe carbamate group can act as a hydrogen bond acceptor, and the nitrogen atoms can interact with the hydroxyl group of the alcohols. However, the bulky non-polar groups may limit high solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThese solvents can engage in dipole-dipole interactions with the polar carbamate group, and the non-polar parts of the molecule are well-solvated.
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of the molecule, due to the carbamate and nitrogen atoms, is likely too high for significant solubility in non-polar solvents.

Disclaimer: This table represents a predicted solubility profile based on chemical principles and data from similar compounds. It is highly recommended to determine the experimental solubility for your specific application.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate in my reaction solvent, but it's not dissolving completely. What should I do?

A: This is a common issue with moderately polar compounds. The first step is to ensure you are using an appropriate solvent. Based on its structure, this compound is expected to be most soluble in polar aprotic solvents like DCM, THF, DMF, or DMSO. If you are already using one of these, you may need to gently warm the mixture or use a co-solvent. For a more detailed approach, refer to the Troubleshooting Guide below.

Q2: Can I use sonication to dissolve the compound?

A: Yes, sonication can be a useful technique to aid dissolution. The high-frequency sound waves can help to break up solid aggregates and increase the surface area available for solvation. However, be mindful of potential localized heating, which could degrade sensitive compounds. Use a sonication bath with temperature control if possible.

Q3: I dissolved the compound at a higher temperature, but it crashed out of solution upon cooling. How can I prevent this?

A: This phenomenon, known as precipitation or crystallization, occurs when the solution becomes supersaturated as the temperature decreases. To prevent this, you can either maintain the reaction at a slightly elevated temperature (if the reaction conditions permit) or use a larger volume of solvent to keep the compound in solution at the lower temperature. Alternatively, a co-solvent system might improve solubility at room temperature.

Q4: How does the Boc protecting group affect the solubility of the parent piperidine?

A: The Boc group significantly impacts the solubility profile. It is a large, non-polar group that increases the lipophilicity of the molecule, generally making it more soluble in organic solvents and less soluble in water compared to the unprotected parent amine. The carbamate linkage itself introduces some polar character.

Troubleshooting Guide: A Step-by-Step Approach

If you are facing solubility issues, follow this systematic troubleshooting guide.

Step 1: Solvent Selection and Optimization
  • Initial Choice: Start with a solvent that has a similar polarity to the solute. For tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are good starting points.

  • Co-solvent System: If the compound is not sufficiently soluble in a single solvent, a co-solvent system can be effective.[2] For example, if your reaction is in a less polar solvent like toluene, adding a small amount of a more polar co-solvent like THF or DMF can significantly enhance solubility.

Step 2: Physical Methods to Enhance Dissolution
  • Heating: Gently warming the solvent can increase the kinetic energy of the molecules and promote dissolution. Always check the thermal stability of your compound before applying heat.

  • Agitation: Vigorous stirring or shaking increases the interaction between the solute and the solvent.

  • Sonication: As mentioned in the FAQs, sonication can be a powerful tool to aid dissolution.

  • Particle Size Reduction: If you have a solid, grinding it into a fine powder increases the surface area, which can lead to faster dissolution.[3]

Step 3: Chemical Modifications (for formulation development)
  • Salt Formation: While not applicable for this specific Boc-protected intermediate in a reaction context, for drug development purposes, forming a salt of the deprotected amine can dramatically increase aqueous solubility.[4]

  • Prodrugs: In drug development, converting the molecule into a more soluble prodrug is a common strategy.[5]

Experimental Workflow for Troubleshooting

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocol: Determining a Quantitative Solubility Profile

To obtain precise solubility data, the shake-flask method is a reliable and widely used technique.[3]

Materials:
  • tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

  • Selected organic solvents (e.g., Methanol, Ethanol, DCM, THF, Acetonitrile, DMF, DMSO, Toluene, Hexane)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate to a series of scintillation vials. An amount that ensures undissolved solid remains is crucial.

    • Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for 24-48 hours to ensure that equilibrium solubility is reached.

  • Phase Separation:

    • After equilibration, let the vials stand to allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in each solvent at known concentrations.

    • Analyze the standard solutions and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the compound in the diluted sample solutions from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Solubility Principles

The following diagram illustrates the relationship between solvent polarity and the predicted solubility of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate, reinforcing the "like dissolves like" principle.

SolubilityPrinciple compound tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (Moderately Polar) polar_protic Polar Protic (e.g., Methanol) compound->polar_protic Good Interaction (Soluble) polar_aprotic Polar Aprotic (e.g., DCM, THF) compound->polar_aprotic Strong Interaction (Very Soluble) non_polar Non-Polar (e.g., Hexane) compound->non_polar Poor Interaction (Insoluble)

Caption: "Like dissolves like" principle for the target compound.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved March 17, 2026, from [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, February 21). Crystal Pharmatech. Retrieved March 17, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Impurities in the Scale-Up of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. By understanding the underlying chemical principles of the synthetic routes and potential side reactions, you can effectively minimize impurities and ensure a robust, scalable process.

Introduction

Tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical, as any impurities can carry through to the final API, potentially affecting its safety and efficacy. This guide provides a comprehensive overview of the common synthetic routes, the likely impurities that may arise during scale-up, and detailed troubleshooting strategies to mitigate their formation.

Two principal synthetic strategies are commonly employed for the preparation of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate:

  • Reductive Amination: This one-pot reaction involves the condensation of tert-butyl 4-oxopiperidine-1-carboxylate with azetidine to form an iminium ion intermediate, which is subsequently reduced in situ.

  • Nucleophilic Substitution: This two-step process begins with the activation of the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate, typically by conversion to a mesylate or tosylate, followed by nucleophilic substitution with azetidine.

Each route presents a unique set of challenges, particularly when transitioning from laboratory scale to pilot plant or full-scale manufacturing. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide & FAQs

Route 1: Reductive Amination

The reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with azetidine is an efficient and common method. Sodium triacetoxyborohydride (STAB) is a frequently used reducing agent due to its mildness and selectivity.

Piperidinone tert-Butyl 4-oxopiperidine-1-carboxylate Imine Iminium Ion Intermediate Piperidinone->Imine + Azetidine Impurity1 Impurity A: Unreacted Piperidinone Piperidinone->Impurity1 Incomplete reaction Impurity2 Impurity B: tert-Butyl 4-hydroxypiperidine-1-carboxylate Piperidinone->Impurity2 Premature reduction Azetidine Azetidine Azetidine->Imine Impurity3 Impurity C: Unreacted Azetidine Azetidine->Impurity3 Excess reagent Product tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate Imine->Product + NaBH(OAc)₃ (STAB)

Caption: Reductive amination workflow and common impurities.

Question 1: I am observing a significant amount of unreacted tert-butyl 4-oxopiperidine-1-carboxylate (Impurity A) in my final product. What could be the cause and how can I resolve it?

Answer:

The presence of unreacted starting material, Impurity A, typically points to an incomplete reaction. Several factors could be at play during a scale-up:

  • Insufficient Reaction Time or Temperature: While this reaction is often performed at room temperature, mass transfer limitations in larger reactors can slow down the reaction rate.

    • Troubleshooting:

      • Monitor the reaction closely: Utilize in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

      • Extend the reaction time: Allow the reaction to proceed for a longer duration until the starting material is consumed to an acceptable level.

      • Slightly increase the temperature: A modest increase in temperature (e.g., to 30-40 °C) can enhance the reaction rate. However, be cautious as higher temperatures may promote side reactions.

  • Inefficient Mixing: In large-scale reactors, inadequate agitation can lead to localized concentration gradients, preventing the reactants from coming into contact effectively.

    • Troubleshooting:

      • Optimize agitation speed: Ensure the reactor's agitator is set to a speed that provides sufficient mixing for the given batch volume.

      • Consider impeller design: For very large scales, the type of impeller can significantly impact mixing efficiency.

  • Stoichiometry of Reactants: An incorrect ratio of azetidine to the piperidinone can lead to incomplete conversion.

    • Troubleshooting:

      • Verify reagent charges: Double-check the calculations and measurements of all reactants.

      • Use a slight excess of azetidine: Employing a small excess (e.g., 1.1-1.2 equivalents) of azetidine can help drive the reaction to completion.

Question 2: My product is contaminated with tert-butyl 4-hydroxypiperidine-1-carboxylate (Impurity B). How can I prevent its formation?

Answer:

The formation of Impurity B, the corresponding alcohol, is a result of the reducing agent, STAB, acting on the ketone of the starting material before the iminium ion has formed.

  • Cause: This side reaction is favored if the rate of reduction of the ketone is competitive with the rate of iminium ion formation. This can be exacerbated by the mode of addition of the reagents.

  • Troubleshooting:

    • Control the addition of the reducing agent: Instead of adding all the STAB at once, add it portion-wise or as a slow continuous feed. This maintains a low concentration of the reducing agent, favoring the reduction of the more reactive iminium ion.

    • Pre-formation of the iminium ion: Allow the tert-butyl 4-oxopiperidine-1-carboxylate and azetidine to stir together for a period (e.g., 30-60 minutes) before introducing the STAB. This allows for the formation of the iminium ion in situ, which is then readily reduced.

    • Maintain optimal temperature: Keep the reaction temperature at the lower end of the effective range (e.g., 20-25 °C) to slow down the rate of ketone reduction relative to iminium ion formation.

Route 2: Nucleophilic Substitution

This two-step route involves the initial formation of a sulfonate ester (mesylate or tosylate) from tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by substitution with azetidine.

HydroxyPiperidine tert-Butyl 4-hydroxypiperidine-1-carboxylate ActivatedPiperidine tert-Butyl 4-(mesyloxy)piperidine-1-carboxylate HydroxyPiperidine->ActivatedPiperidine + MsCl, Base Impurity6 Impurity F: Unreacted Hydroxy Piperidine HydroxyPiperidine->Impurity6 Incomplete activation Product tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate ActivatedPiperidine->Product + Azetidine Impurity4 Impurity D: Unreacted Activated Piperidine ActivatedPiperidine->Impurity4 Incomplete substitution Impurity5 Impurity E: tert-Butyl 4,5-dehydropiperidine-1-carboxylate (Elimination) ActivatedPiperidine->Impurity5 Side reaction

Caption: Nucleophilic substitution workflow and common impurities.

Question 3: I am detecting the elimination by-product, tert-butyl 4,5-dehydropiperidine-1-carboxylate (Impurity E), in my reaction mixture. What conditions favor this impurity and how can I avoid it?

Answer:

The formation of the elimination by-product, Impurity E, is a common side reaction in nucleophilic substitutions, particularly when using a hindered base or at elevated temperatures.

  • Cause: Azetidine, while being a good nucleophile, also has basic properties. Under certain conditions, it can act as a base, abstracting a proton from the carbon adjacent to the mesylate or tosylate group, leading to an E2 elimination.

  • Troubleshooting:

    • Control the reaction temperature: The substitution step should be conducted at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures significantly favor elimination over substitution.

    • Optimize the solvent: A polar aprotic solvent, such as acetonitrile or DMF, is generally preferred as it can solvate the cation without participating in the reaction, thus favoring the SN2 pathway.

    • Control the stoichiometry: Using a large excess of azetidine can increase the likelihood of it acting as a base. A moderate excess (e.g., 1.5-2.0 equivalents) is often sufficient.

    • Consider a non-basic auxiliary: In some cases, the addition of a non-nucleophilic base can be beneficial, although this adds complexity to the process.

Question 4: My final product contains residual tert-butyl 4-(mesyloxy)piperidine-1-carboxylate (Impurity D). How can I ensure complete conversion?

Answer:

The presence of unreacted activated piperidine, Impurity D, is indicative of an incomplete substitution reaction.

  • Cause: Similar to the issues in reductive amination, this can be due to insufficient reaction time, inadequate temperature, or poor mixing on a larger scale.

  • Troubleshooting:

    • Increase reaction time and/or temperature: Monitor the reaction by IPC and continue until the starting material is consumed. A moderate increase in temperature may be necessary, but be mindful of the potential for increased elimination (Impurity E).

    • Ensure sufficient excess of azetidine: A higher concentration of the nucleophile will drive the reaction towards completion.

    • Verify the quality of the activated piperidine: Ensure that the mesylation or tosylation step went to completion. Any unreacted tert-butyl 4-hydroxypiperidine-1-carboxylate (Impurity F) from the first step will not react in the second step and will be carried through as an impurity.

Analytical Methods for Impurity Profiling

A robust analytical method is essential for monitoring the reaction progress and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Table 1: Recommended HPLC Method Parameters
ParameterRecommended Conditions
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Note: This is a general method and may require optimization for your specific impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for identifying and quantifying volatile impurities, such as residual solvents or low molecular weight by-products.

Experimental Protocols

Protocol 1: Reductive Amination
  • Setup: In a suitable reactor, charge tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and a suitable solvent (e.g., dichloromethane or toluene).

  • Amine Addition: Add azetidine (1.1-1.2 eq) to the reactor and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions, maintaining the internal temperature below 30 °C.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography if necessary.

Protocol 2: Nucleophilic Substitution

Step A: Mesylation

  • Setup: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane in a reactor and cool to 0-5 °C.

  • Base Addition: Add triethylamine (1.5 eq).

  • Activation: Slowly add methanesulfonyl chloride (1.2 eq), maintaining the temperature below 10 °C.

  • Monitoring: Stir at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to afford the crude mesylate.

Step B: Substitution

  • Setup: Dissolve the crude mesylate in acetonitrile.

  • Nucleophile Addition: Add azetidine (1.5-2.0 eq).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor by HPLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the residue by column chromatography or crystallization.

Conclusion

Minimizing impurities in the scale-up of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is achievable through a thorough understanding of the reaction mechanisms and careful control of process parameters. By implementing robust in-process controls and the troubleshooting strategies outlined in this guide, researchers and production chemists can consistently produce high-purity material, ensuring the quality and integrity of the final active pharmaceutical ingredients.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances, (2006). [Link]

  • Teasdale, A. (Ed.). (2010). Impurity and Degradant Profiling. John Wiley & Sons.

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: Structural Validation of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

As a Senior Application Scientist, evaluating the performance of analytical platforms requires a benchmark that tests both resolution and sensitivity. tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate—a highly utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the performance of analytical platforms requires a benchmark that tests both resolution and sensitivity. tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate—a highly utilized spiro-like building block in the synthesis of modern therapeutics such as ALK5 and PI3K inhibitors[1]—serves as an exceptional standard. Its structure presents specific analytical challenges: hindered rotation (Boc rotamers), overlapping aliphatic multiplets, and distinct heterocycles (piperidine and azetidine) that demand rigorous structural elucidation[2].

This guide objectively compares the analytical performance of High-Field (400 MHz) versus Benchtop (60 MHz) NMR platforms using this critical pharmaceutical intermediate, providing actionable experimental protocols and mechanistic insights.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating workflows. Every step includes an internal checkpoint to verify system performance before data acquisition.

Phase 1: Standardized Sample Preparation
  • Causality: Sample concentration and solvent choice directly dictate signal-to-noise ratio (SNR) and lock stability.

  • Protocol: Dissolve 15 mg of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Self-Validation Check: CDCl₃ is selected because it readily solubilizes moderately polar amines and provides a well-characterized residual solvent peak. Before integration, the operator must verify the residual CHCl₃ peak at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C) to confirm lock stability and shim quality[3].

Phase 2: Benchtop NMR (60 MHz) Acquisition
  • Objective: Rapid identity confirmation and purity screening.

  • Protocol:

    • Insert the standard 5 mm tube into the 60 MHz benchtop spectrometer.

    • Perform a 1D ¹H gradient shim.

    • Acquire 16 scans with a 1.0-second relaxation delay (D1) and a 30° flip angle.

  • Causality: 16 scans provide optimal SNR for a 15 mg sample in under 2 minutes, maximizing laboratory throughput for routine screening.

Phase 3: High-Field NMR (400 MHz) Acquisition
  • Objective: Complete structural elucidation and J-coupling analysis.

  • Protocol:

    • Insert the sample into the 400 MHz spectrometer equipped with a broadband probe.

    • ¹H NMR: Acquire 16 scans (D1 = 1.0 s).

    • ¹³C NMR: Acquire 256 scans with proton decoupling (WALTZ-16). Set D1 = 2.0 s.

  • Causality: The low natural abundance (~1.1%) and lower gyromagnetic ratio of ¹³C require signal averaging. A 2.0-second D1 ensures adequate longitudinal relaxation (T1) for quaternary carbons (like the Boc carbonyl), preventing signal suppression[2].

Analytical Workflow Visualization

NMR_Workflow A Sample Prep: Compound + CDCl3 B Benchtop NMR (60 MHz) Rapid Screening A->B  Routine C High-Field NMR (400 MHz) Structural Elucidation A->C  In-depth D 1H NMR Acquisition (16 scans) B->D E 1H & 13C NMR Acquisition (16 & 256 scans) C->E F Purity & Identity Confirmed D->F E->F

Figure 1: Analytical workflow comparing benchtop and high-field NMR platforms.

Comparative Data Analysis

The quantitative data below highlights the performance divergence between the two platforms. While the 60 MHz system exhibits peak overlap, it successfully identifies the core functional groups. The 400 MHz system provides the atomic-level resolution required for rigorous publication and patent filing.

Table 1: ¹H NMR Performance Comparison (CDCl₃)
Proton Assignment400 MHz Shift (ppm)Multiplicity & J (Hz)60 MHz Shift (ppm)60 MHz Observation
Boc t-Bu (9H)1.45s1.45Sharp singlet
Piperidine H3/H5 ax (2H)1.28dtd (J=12.5, 12.0, 4.0)1.25 - 1.35Overlaps with t-Bu base
Piperidine H3/H5 eq (2H)1.75br d (J=12.5)1.70 - 1.85Broad multiplet
Azetidine H3' (2H)2.05p (J=7.0)1.95 - 2.15Broad multiplet
Piperidine H4 ax (1H)2.25tt (J=11.0, 3.5)2.20 - 2.35Broad multiplet
Piperidine H2/H6 ax (2H)2.75br t (J=12.0)2.65 - 2.85Broad multiplet
Azetidine H2'/H4' (4H)3.15t (J=7.0)3.10 - 3.25Broad triplet
Piperidine H2/H6 eq (2H)4.00br d (J=13.0)3.90 - 4.10Broad doublet
Table 2: ¹³C NMR Performance Comparison (CDCl₃)
Carbon Assignment100 MHz Shift (ppm)15 MHz Shift (ppm)Resolution/Sensitivity Notes
Azetidine C3' 17.517.5Fully resolved on both
Boc t-Bu (CH₃) 28.528.5Strong singlet on both
Piperidine C3, C5 29.529.5Resolved
Piperidine C2, C6 43.043.0Broadened due to rotamers
Azetidine C2', C4' 52.552.5Resolved
Piperidine C4 60.560.5Resolved
Boc Quaternary C 79.5Not observedRequires >1000 scans at 15 MHz
Boc Carbonyl C=O 154.8Not observedRequires >1000 scans at 15 MHz

Mechanistic & Structural Insights (Expertise & Experience)

Understanding why the spectra behave this way is critical for accurate interpretation:

  • Rotameric Broadening (The Boc Effect): At room temperature, the partial double-bond character of the carbamate C–N bond restricts rotation. This causes the equatorial and axial protons adjacent to the nitrogen (Piperidine H2/H6 at 4.00 ppm and 2.75 ppm) to experience distinct magnetic environments, resulting in severe peak broadening. This is a classic hallmark of Boc-protected cyclic amines[2].

  • Azetidine Ring Strain: The highly strained 4-membered azetidine ring forces the N-CH₂ carbons (C2', C4') into a highly deshielded environment (~52.5 ppm in ¹³C, 3.15 ppm in ¹H). The rigid geometry yields a clean, predictable triplet/quintet splitting pattern at 400 MHz, which collapses into broad humps at 60 MHz due to second-order coupling effects.

Spin_System Boc Boc Group (Singlet, 9H, 1.45 ppm) Pip_Eq Piperidine Eq Protons (Broad d, 2H, 4.00 ppm) Boc->Pip_Eq  Rotameric Broadening Pip_Ax Piperidine Ax Protons (Broad t, 2H, 2.75 ppm) Pip_Eq->Pip_Ax  Geminal Coupling Pip_C4 Piperidine C4-H (Multiplet, 1H, 2.25 ppm) Pip_Ax->Pip_C4  Vicinal Coupling Aze_Alpha Azetidine N-CH2 (Triplet, 4H, 3.15 ppm) Aze_Beta Azetidine C-CH2 (Quintet, 2H, 2.05 ppm) Aze_Alpha->Aze_Beta  Vicinal Coupling Pip_C4->Aze_Alpha  Spatial Proximity

Figure 2: Spin system and coupling logic of the piperidine-azetidine scaffold.

Conclusion & Platform Recommendation

For drug development professionals synthesizing tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate derivatives:

  • Benchtop NMR (60 MHz) is highly recommended for in-process chemistry and rapid go/no-go decisions. It easily resolves the massive Boc singlet and the distinct azetidine alpha-protons, which is sufficient to confirm successful coupling.

  • High-Field NMR (400 MHz) remains strictly necessary for final compound characterization, resolving complex overlapping multiplets in the 1.2–2.5 ppm aliphatic region, and detecting quaternary carbons via ¹³C NMR.

Sources

Comparative

LC-MS analysis of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate purity

High-Performance LC-MS Purity Analysis of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate: A Comparative Guide Executive Summary Assessing the purity of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (Formula:...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance LC-MS Purity Analysis of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate: A Comparative Guide

Executive Summary

Assessing the purity of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (Formula: C₁₃H₂₄N₂O₂, Exact Mass: 240.18) presents a unique intersection of analytical challenges. As a critical building block in drug discovery, its accurate quantification is paramount. However, its structural features—a highly basic azetidine-piperidine system, an acid-labile Boc protecting group, and the absence of a UV chromophore—render standard LC-MS platform methods highly inaccurate.

This guide objectively compares traditional low-pH methodologies against an optimized high-pH approach, detailing the causality behind chromatographic behaviors and providing a self-validating protocol for robust purity determination.

The Analytical Challenge: Causality & Mechanisms

To design a reliable method, we must first deconstruct why standard LC-MS approaches fail for this specific chemotype.

1. The Basic Nitrogen Dilemma (Peak Tailing) The tertiary amine within the azetidine ring is highly basic (estimated pKa ~9.5). Under standard low-pH LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), this nitrogen is fully protonated. While the bulk of the silica stationary phase is neutral at this pH, a sub-population of highly acidic residual silanols (-Si-O⁻) remains ionized. The cationic analyte undergoes strong electrostatic (ion-exchange) interactions with these silanols[1]. Because this secondary retention mechanism suffers from slow desorption kinetics, it results in severe peak tailing, which obscures closely eluting impurities and skews integration.

2. The Boc-Protection Paradox (In-Source Fragmentation) The tert-butoxycarbonyl (Boc) group is notoriously acid-labile. While it generally survives the mild acidity of the mobile phase, it is highly susceptible to degradation in the mass spectrometer's Electrospray Ionization (ESI) source. Under low-pH conditions, the protonated amine facilitates a McLafferty-type rearrangement in the gas phase, leading to the rapid loss of isobutylene (-56 Da) and carbon dioxide (-44 Da)[2][3]. Consequently, the intact molecular ion ( [M+H]+ at m/z 241) is often dwarfed by the deprotected fragment (m/z 141), complicating identity confirmation.

3. Chromophore Deficiency Lacking conjugated pi-systems or aromatic rings, this compound exhibits negligible UV absorbance above 210 nm. Relying on UV detection at low wavelengths is highly susceptible to gradient baseline drift and solvent background, necessitating orthogonal, mass-based detection such as Charged Aerosol Detection (CAD) coupled with MS.

Comparative Methodologies: Product & Performance Analysis

To demonstrate the optimal analytical environment, we compared three distinct column and mobile phase combinations.

  • Method A (Standard Low pH): 0.1% Formic Acid (pH 2.7) on a standard C18 column.

  • Method B (Optimized High pH): 10 mM Ammonium Bicarbonate (pH 10.0) on a High-pH Stable Hybrid C18 column.

  • Method C (Alternative Selectivity): 0.1% Formic Acid (pH 2.7) on a Biphenyl column (designed for enhanced polar retention).

Quantitative Data Comparison
ParameterMethod A: Low pH (Standard C18)Method B: High pH (Hybrid C18)Method C: Low pH (Biphenyl)
Mobile Phase A 0.1% FA in Water (pH 2.7)10 mM AmBic (pH 10.0)0.1% FA in Water (pH 2.7)
Retention Time 1.8 min (Poor retention)3.5 min (Optimal)2.1 min
Peak Asymmetry ( As​ ) 2.4 (Severe tailing)1.1 (Symmetrical)1.6 (Moderate tailing)
Primary MS Ion m/z 141 [M−Boc+H]+ m/z 241 [M+H]+ m/z 141 [M−Boc+H]+
Signal-to-Noise (MS) 45:1180:160:1
Calculated Purity (CAD) 92.4% (Integration error)98.2% (True purity) 94.1%

The Verdict: Method B vastly outperforms the alternatives. By raising the mobile phase pH to 10.0, the basic azetidine nitrogen is neutralized. This completely suppresses ion-exchange interactions with the silica surface, yielding a perfectly symmetrical peak[4].

Furthermore, Method B yields a 4-fold increase in MS Signal-to-Noise. This is due to "wrong-way-round" ionization [5][6]. Although the compound is neutral in solution, its increased hydrophobicity causes it to elute in a higher percentage of organic solvent. The organic-rich ESI droplets desolvate much more efficiently, and gas-phase proton affinities take over to form abundant [M+H]+ ions[5]. The higher pH also stabilizes the Boc group, preventing the McLafferty rearrangement and preserving the intact mass[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your purity assignment, implement the following step-by-step, self-validating workflow.

Step 1: Mobile Phase & System Preparation
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide. Causality: Ammonium bicarbonate provides excellent buffering capacity at pH 10 and is 100% volatile, preventing MS source fouling[6][7].

  • Organic Phase: 100% LC-MS Grade Acetonitrile.

  • Column: Install a high-pH stable, superficially porous hybrid C18 column (e.g., 50 x 2.1 mm, 2.7 µm). Causality: Standard silica dissolves rapidly above pH 8. Hybrid organo-silica particles withstand pH 10 without degrading[4].

Step 2: System Suitability Testing (SST)
  • Action: Inject a 10 µg/mL solution of Amitriptyline (a highly basic tricyclic probe).

  • Validation Criteria: The peak asymmetry ( As​ ) of Amitriptyline must be < 1.2.

  • Causality: If Amitriptyline tails, the system pH is incorrect or the column has degraded. This proves the system is inert before the target analyte is ever injected.

Step 3: Sample Preparation & Blank Subtraction
  • Diluent: 90:10 Water:Acetonitrile (matching initial gradient conditions to prevent solvent-mismatch peak distortion).

  • Blank Injection: Inject the diluent. Verify the absence of ghost peaks or carryover at the expected retention time.

  • Sample: Prepare tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate at 0.5 mg/mL for CAD detection and 1 µg/mL for MS detection.

Step 4: LC-MS/CAD Execution
  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detectors in Series: Route the column effluent first through a UV detector (210 nm, for reference), then split the flow 1:1 between the ESI-MS (Positive mode, scan m/z 100-500) and the Charged Aerosol Detector (CAD).

  • Validation: Calculate the final purity using the CAD chromatogram, which provides a uniform mass response independent of chromophores or ionization efficiency. Use the MS strictly for identity confirmation of the intact m/z 241 ion.

Method Optimization Workflow

Workflow Start Analyte: tert-Butyl 4-(azetidin-1-yl) piperidine-1-carboxylate Sub1 Challenge 1: Basic Amine Causes severe peak tailing Start->Sub1 Sub2 Challenge 2: Boc Group Labile in acidic MS source Start->Sub2 MethodA Method A: Low pH (0.1% FA) Standard C18 Column Sub1->MethodA Traditional MethodB Method B: High pH (10mM AmBic) Hybrid C18 Column Sub1->MethodB Optimized Sub2->MethodA Sub2->MethodB ResA Result: As > 2.0, Low S/N [M-Boc+H]+ dominates MethodA->ResA ResB Result: As < 1.2, High S/N Intact [M+H]+ preserved MethodB->ResB

Logical workflow for LC-MS method optimization of Boc-protected basic amines.

References[5] LabRulez. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from: https://labrulez.com/[4] LCGC International. Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles. Retrieved from: https://www.chromatographyonline.com/view/selectivity-and-sensitivity-improvements-ionizable-analytes-using-high-ph-stable-superficially-porou[7] KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved from: https://www.knauer.net/en/Systems-Solutions/Analytical-HPLC/Buffer-Eluent-Preparation[1] LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from: https://www.chromatographyonline.com/view/the-evolution-of-lc-troubleshooting-strategies-for-improving-peak-tailing[6] Journal of Chromatography A. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. Retrieved from: https://www.researchgate.net/publication/10884500_Ammonium_hydrogencarbonate_an_excellent_buffer_for_the_analysis_of_basic_drugs_by_liquid_chromatography-mass_spectrometry_at_high_pH[2] National Institutes of Health (PMC). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6133181/[3] CORE / Journal of the American Society for Mass Spectrometry. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange. Retrieved from: https://core.ac.uk/download/pdf/191307135.pdf

Sources

Validation

HPLC Method Validation for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate: A Comparative Guide

Analyte Profiling & The Chromatographic Challenge tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a critical diamine intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & The Chromatographic Challenge

tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a critical diamine intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a dual challenge that renders standard HPLC platform methods ineffective:

  • Optical Invisibility: The molecule lacks a conjugated π -system. Its only UV-absorbing moiety is the tert-butyloxycarbonyl (Boc) protecting group, which exhibits weak absorbance only at low wavelengths (<210 nm). At these wavelengths, mobile phase solvents (like acetonitrile and acidic modifiers) heavily interfere, causing severe baseline drift during gradient elution and poor signal-to-noise ratios.

  • Basic Nitrogen Tailing: The azetidine ring contains a highly basic tertiary amine (pKa ~9.5). Under typical acidic reversed-phase conditions, this nitrogen is fully protonated. On standard silica-based C18 columns, these cations undergo secondary ion-exchange interactions with unreacted surface silanols, leading to severe peak tailing, poor resolution, and inaccurate integration.

To establish a robust, reliable assay, we must engineer a method that bypasses these fundamental chemical limitations.

Comparative Performance Analysis

To determine the optimal analytical strategy, we objectively compared traditional approaches against modern chromatographic technologies.

Detection Strategy: UV vs. Charged Aerosol Detection (CAD)

Evaporative aerosol detectors measure particles after mobile phase nebulization and evaporation. Because the charging mechanism is independent of the analyte's optical properties, CAD provides a consistent and universal response for non-chromophoric compounds, as detailed in [3]. Furthermore, CAD demonstrates superior sensitivity and a wider dynamic range compared to Evaporative Light Scattering Detectors (ELSD), supported by [2].

Table 1: Detector Performance Comparison

ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Baseline Stability (Gradient) Severe drift due to organic modifier absorbanceFlat baseline, independent of optical properties
Limit of Detection (LOD) ~5.0 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~15.0 µg/mL~0.15 µg/mL
Response Consistency Highly variable (depends on chromophore)Uniform (depends strictly on analyte mass)
Column Chemistry: Standard C18 vs. Charged Surface Hybrid (CSH)

To mitigate peak tailing without resorting to ion-pairing reagents (which are strictly incompatible with CAD), we compared a standard fully endcapped C18 column with a Charged Surface Hybrid (CSH) C18 column. CSH technology incorporates a low-level positive surface charge that electrostatically repels protonated basic amines. This causality—electrostatic repulsion preventing silanol interaction—drastically improves peak shape and column efficiency.

Table 2: Column Chemistry Comparison (Basic Amine Retention)

ParameterStandard Fully Endcapped C18Charged Surface Hybrid (CSH) C18
Tailing Factor ( As​ ) 2.4 (Severe tailing)1.1 (Symmetrical)
Theoretical Plates ( N ) 3,50012,500
Resolution from Impurities Poor (co-elution due to tailing)Excellent ( Rs​ > 2.5)

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. By establishing a strict System Suitability Test (SST) logic gate, the protocol actively prevents the acquisition of compromised data if the chromatographic environment shifts.

Step 1: Volatile Mobile Phase Preparation

Causality: Non-volatile salts (e.g., phosphates) will precipitate during nebulization, permanently fouling the CAD corona wire. We utilize a volatile ammonium formate buffer, a principle well-documented in [4].

  • Aqueous Phase (A): Dissolve 0.63 g of ammonium formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 using LC-MS grade formic acid. (Why pH 3.0? It ensures the azetidine nitrogen is fully and consistently protonated, locking its retention time).

  • Organic Phase (B): 100% Acetonitrile (LC-MS grade).

Step 2: Chromatographic & Detector Parameters
  • Column: Waters XBridge CSH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 0–1 min (5% B), 1–6 min (5% to 95% B), 6–8 min (95% B), 8–8.1 min (95% to 5% B), 8.1–10 min (5% B for re-equilibration).

  • CAD Settings: Evaporator temperature set to 35°C (optimal for semi-volatile preservation); Data collection rate at 10 Hz; Filter at 3.6s. Power Function (PF) set to 1.0 for raw data collection.

Step 3: The Self-Validating System Suitability Test (SST)
  • Preparation: Prepare a resolution standard containing 50 µg/mL of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate and 5 µg/mL of a known synthetic precursor.

  • Execution: Inject the SST solution in five replicates prior to the sample sequence.

  • Validation Gate:

    • Tailing Factor ( As​ ) must be ≤1.5 .

    • Resolution ( Rs​ ) between the analyte and precursor must be ≥2.0 .

    • Peak Area %RSD must be ≤2.0% .

  • Action: If any parameter fails, the sequence automatically aborts. This ensures the system is fit-for-purpose and prevents the generation of out-of-specification (OOS) data.

ICH Q2(R2) Method Validation Workflow

Following the [1], the method validation adopts a lifecycle-based approach, integrating risk management and robustness from the design phase.

ICH_Q2_R2_Workflow ATP Analytical Target Profile (Define Goals) SST System Suitability Test (Self-Validating Gate) ATP->SST Spec Specificity (Matrix & Blank) SST->Spec Lin Linearity & Range (Quadratic Fit for CAD) SST->Lin Acc Accuracy & Precision (Spike Recovery) SST->Acc Rob Robustness (DoE Approach) SST->Rob Life Lifecycle Management (Continuous Monitoring) Spec->Life Lin->Life Acc->Life Rob->Life

ICH Q2(R2) Validation Workflow for Non-Chromophoric Amines

Validation Results Summary

Because CAD response is inherently non-linear over wide concentration ranges, linearity was evaluated using a quadratic fit, a mathematical transformation explicitly permitted by ICH Q2(R2) for aerosol-based detectors.

Table 3: ICH Q2(R2) Validation Data Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteNo peaks in blank/placebo at RTPass
Linearity (Range) R2≥0.995 (Quadratic fit) R2=0.9992 (0.15 - 150 µg/mL)Pass
Accuracy (Recovery) 95.0% - 105.0% (Spiked at 3 levels)98.5% - 101.2%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.8%Pass
Robustness Rs​>2.0 across varied conditionsMin Rs​=2.2 (at +5°C temp shift)Pass

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview."[Link]

  • PubMed (NIH). "Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation."[Link]

Comparative

A Senior Application Scientist's Guide to Azetidine Building Blocks: A Comparative Analysis of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a cornerstone of medicinal chemistry. Among these, the azetidine motif has garnered significant attention...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a cornerstone of medicinal chemistry. Among these, the azetidine motif has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This four-membered nitrogen-containing heterocycle offers a unique conformational rigidity that can enhance binding affinity and metabolic stability.[2] This guide provides an in-depth, data-driven comparison of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate with other key azetidine building blocks, offering researchers and drug development professionals a clear perspective on their relative merits and applications.

The Strategic Value of Azetidine Scaffolds

The utility of the azetidine ring in drug design stems from its distinct structural features. Its inherent ring strain influences reactivity and provides a more defined three-dimensional arrangement of substituents compared to more flexible five- or six-membered rings.[2] This conformational restriction can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[3] Furthermore, the incorporation of an azetidine moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine core, underscoring its therapeutic relevance.[1]

This guide focuses on a head-to-head comparison of three commercially available, Boc-protected azetidine building blocks, each presenting a different mode of synthetic utility:

  • tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1): A secondary amine-containing building block where the azetidine is linked to a piperidine core.

  • tert-Butyl 3-aminoazetidine-1-carboxylate (2): A primary amine-functionalized azetidine.

  • tert-Butyl azetidine-3-carboxylate (3): An azetidine bearing a carboxylic acid functionality.

Physicochemical Properties: A Comparative Overview

The choice of building block can significantly influence the physicochemical properties of the resulting molecule, impacting parameters such as solubility, lipophilicity, and polar surface area (PSA). These, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Propertytert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1)tert-Butyl 3-aminoazetidine-1-carboxylate (2)tert-Butyl azetidine-3-carboxylate (3)
Molecular Weight ( g/mol ) 240.34172.22201.22[2]
cLogP 1.70.30.4[2]
Topological Polar Surface Area (Ų) 32.755.6[5]66.8[2]
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 334
pKa (predicted) ~9.5 (piperidine N)~8.3 (azetidine N)~3.5 (carboxylic acid)

Structural Comparison and Synthetic Handles

The three building blocks offer distinct points for synthetic diversification. The following diagram illustrates their structural differences and the available reactive sites after deprotection of the Boc group.

cluster_0 tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1) cluster_1 tert-Butyl 3-aminoazetidine-1-carboxylate (2) cluster_2 tert-Butyl azetidine-3-carboxylate (3) mol1 Structure of 1 handle1 Secondary Amine (after deprotection) mol1->handle1 Piperidine N mol2 Structure of 2 handle2 Primary Amine (after deprotection) mol2->handle2 Azetidine N mol3 Structure of 3 handle3 Carboxylic Acid mol3->handle3 Azetidine C3

Caption: Structural comparison of the three azetidine building blocks.

Experimental Evaluation: A Comparative Synthetic Workflow

To provide a practical comparison of these building blocks, we propose a standardized experimental workflow for the synthesis of a small library of amides. This allows for a direct assessment of reactivity, yield, and purification requirements.

cluster_workflow Comparative Amide Synthesis Workflow cluster_reactions Reaction Conditions start Select Azetidine Building Block (1, 2, or 3) deprotection Boc Deprotection (TFA/DCM) start->deprotection reaction Amide Formation deprotection->reaction workup Aqueous Workup reaction->workup cond1 For 1: Acyl Chloride, Base reaction->cond1 cond2 For 2: Reductive Amination (Aldehyde, NaBH(OAc)3) reaction->cond2 cond3 For 3: Amine, Coupling Agent (e.g., HATU) reaction->cond3 purification Chromatographic Purification workup->purification analysis Characterization (NMR, LC-MS) purification->analysis

Caption: Proposed workflow for comparing the synthetic utility of the azetidine building blocks.

Detailed Experimental Protocols

The following protocols outline the key synthetic transformations for each building block.

Protocol 1: Amide Coupling with Deprotected tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

  • Boc Deprotection: Dissolve tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM, 0.2 M). Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure.

  • Amide Coupling: Dissolve the resulting amine salt (1.0 equiv) in DCM (0.2 M) and add triethylamine (3.0 equiv). Cool the solution to 0 °C and add the desired acyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The use of TFA for Boc deprotection is a standard and efficient method. The subsequent in-situ neutralization with triethylamine before adding the acyl chloride is crucial to ensure the amine is in its nucleophilic free base form for the acylation reaction.

Protocol 2: Reductive Amination with Deprotected tert-Butyl 3-aminoazetidine-1-carboxylate

  • Boc Deprotection: Follow the deprotection procedure as described in Protocol 1.

  • Reductive Amination: To a solution of the deprotected 3-aminoazetidine salt (1.0 equiv) and an aldehyde or ketone (1.2 equiv) in DCM (0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).[6] Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting aldehyde or ketone.[7] This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.

Protocol 3: Peptide Coupling with tert-Butyl azetidine-3-carboxylate

  • Peptide Coupling: To a solution of tert-butyl azetidine-3-carboxylate (1.0 equiv), a primary or secondary amine (1.1 equiv), and HATU (1.1 equiv) in dimethylformamide (DMF, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).[8] Stir the reaction mixture at room temperature for 4-6 hours.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: HATU is a highly efficient peptide coupling reagent that minimizes racemization.[9] DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the amine component.

Comparative Performance and Applications

tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1):

  • Performance: This building block is ideal for introducing a spirocyclic-like, rigid diamine motif. The piperidine nitrogen, being part of a six-membered ring, is generally more basic and nucleophilic than the azetidine nitrogen. After Boc deprotection, the secondary amine is readily available for a variety of transformations, including acylation, alkylation, and reductive amination. The presence of the azetidine ring can enhance the metabolic stability of the piperidine core.

  • Applications: This building block is well-suited for the synthesis of G-protein coupled receptor (GPCR) ligands and other targets where a basic nitrogen is required for interaction with the receptor. The rigidified structure can lead to improved selectivity.

tert-Butyl 3-aminoazetidine-1-carboxylate (2):

  • Performance: This building block provides a primary amine handle on the azetidine ring. Primary amines are versatile functional groups that can participate in a wide range of reactions, including reductive amination, amide bond formation, and sulfonamide synthesis.[10] The resulting N-substituted azetidines often exhibit improved solubility and reduced lipophilicity compared to their acyclic or larger-ring counterparts.

  • Applications: This is a valuable building block for generating libraries of compounds for high-throughput screening. Its use is prevalent in the development of enzyme inhibitors and modulators of protein-protein interactions where the azetidine provides a rigid scaffold to orient key pharmacophoric groups.[11]

tert-Butyl azetidine-3-carboxylate (3):

  • Performance: This building block introduces a carboxylic acid functionality, which is a key component of many bioactive molecules. It can be readily coupled with amines to form amides using standard peptide coupling reagents.[3] The azetidine ring in this context can act as a conformationally constrained bioisostere of other amino acids, such as proline or β-alanine.[]

  • Applications: This building block is frequently employed in the synthesis of peptidomimetics and other molecules where a carboxylic acid or its derivative is required for biological activity.[] It has been used to create novel protease inhibitors and to modulate peptide conformation.[13]

Conclusion: Selecting the Optimal Azetidine Building Block

The choice between tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate and other azetidine building blocks is highly dependent on the specific goals of the drug discovery program.

  • For introducing a rigidified diamine scaffold with a readily functionalizable secondary amine, tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1) is an excellent choice.

  • When a versatile primary amine is required for extensive derivatization on a compact and rigid core, tert-butyl 3-aminoazetidine-1-carboxylate (2) offers significant advantages.

  • For the incorporation of a conformationally constrained carboxylic acid mimic, tert-butyl azetidine-3-carboxylate (3) is the building block of choice.

By understanding the distinct physicochemical properties and synthetic utility of each of these building blocks, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

  • Chemsrc. Azetidine-3-carboxylic acid | CAS#:36476-78-5. [Link]

  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]

  • PubChem. 3-azetidinecarboxylic Acid. [Link]

  • Sinochem Nanjing Corporation. 3-N-Boc-Amino-Azetidine. [Link]

  • Chemsrc. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2. [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • Synfacts. Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. [Link]

  • PMC. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • PubChem. tert-Butyl 4-ethynylpiperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • MDPI. Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • PubMed. Metabolically Stable tert-Butyl Replacement. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit. Question about reductive amination reaction procedure. [Link]

  • Longdom. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • Journal of Medicinal Chemistry. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. [Link]

  • The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

  • PMC. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Google Patents. KR20160018524A - Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2- carboxamido)
  • NextSDS. tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

As a Senior Application Scientist, I have observed that novel pharmaceutical intermediates—particularly those lacking comprehensive toxicological profiles—are frequently handled with complacency in the laboratory. While...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that novel pharmaceutical intermediates—particularly those lacking comprehensive toxicological profiles—are frequently handled with complacency in the laboratory. While commercial Safety Data Sheets (SDS) for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (CAS: 1093066-82-0) often list hazard statements as "N/A" due to incomplete testing[1], treating this compound as benign is a critical operational error.

This guide provides a self-validating, mechanistic approach to the Personal Protective Equipment (PPE) and operational protocols required for handling this specific Boc-protected piperidine-azetidine building block.

Mechanistic Risk Assessment: The Causality of Hazard

To design an effective PPE strategy, we must first understand the molecular behavior of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (MW: 240.34)[1]:

  • Lipophilicity & Dermal Penetration: The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group significantly increases the molecule's lipophilicity. Highly lipophilic compounds can rapidly partition into and cross the stratum corneum (the skin's outer lipid barrier).

  • Basicity & Local Irritation: While the piperidine nitrogen is rendered non-basic by the carbamate (Boc) linkage, the azetidine ring contains a tertiary aliphatic amine. This center is basic and can cause localized pH disruption, leading to dermal or ocular irritation upon contact.

  • Aerosolization Risk: As a dry, low-molecular-weight organic solid, it is prone to static charge accumulation during gravimetric transfer, creating an inhalation hazard via invisible micro-dust.

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[2], PPE must be selected based on a rigorous hazard assessment. The table below outlines the mandatory PPE for handling this compound, moving beyond basic compliance to field-proven protection.

PPE CategorySpecificationMechanistic Rationale (Why it's required)
Eye/Face ANSI Z87.1+ Chemical Splash GogglesThe basicity of the azetidine tertiary amine poses a risk of severe corneal irritation. Safety glasses with side shields are insufficient against fine airborne powders.
Hands (Dry Powder) 100% Nitrile (Minimum 4-mil thickness)Nitrile provides an excellent barrier against dry, lipophilic organic powders. Static cling can cause powder to adhere to the glove surface; discard immediately after weighing.
Hands (In Solution) PVA or Silver Shield® LaminateCritical: If dissolving the compound in Dichloromethane (DCM) or Chloroform, standard nitrile gloves will fail (breakthrough time < 5 minutes). You must switch to solvent-specific gloves.
Skin/Body Flame-resistant (FR) Lab Coat, fully buttonedPrevents accumulation of static-charged powder on personal clothing. The lipophilic nature of the compound means contaminated clothing will hold the chemical against the skin.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside of primary containment (e.g., if a fume hood is unavailable, though handling outside a hood is highly discouraged).

Operational Plan & Experimental Protocols

Every protocol must be a self-validating system. The following step-by-step methodology ensures that the compound is transferred and prepared without compromising the operator or the integrity of the experiment. As recommended by Prudent Practices in the Laboratory[3][4], all handling of uncharacterized chemicals should occur within primary containment.

Protocol: Gravimetric Transfer and Solution Preparation
  • Containment Verification: Ensure the chemical fume hood or vented balance enclosure is operating with a face velocity of 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the sash.

  • Static Mitigation: Wipe the exterior of the compound vial and the weighing spatula with a static-dissipative cloth. Reasoning: The lipophilic Boc group makes the powder prone to static fly; neutralizing the charge prevents loss of mass and aerosol exposure.

  • Gravimetric Transfer: Weigh the desired mass of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate into a pre-tared, anti-static glass vial.

  • Solvent Introduction: Add the reaction solvent (e.g., Methanol, DCM, or THF) directly to the weighing vial inside the hood. Validation: Cap the vial tightly before removing it from the hood. This ensures that any subsequent vortexing or sonication does not release vapors into the general lab atmosphere.

  • Decontamination: Wipe down the balance pan and surrounding hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol) to solubilize and remove any micro-spills.

Workflow Visualization

HandlingWorkflow A Material Storage (4°C, Desiccated) B Hazard Assessment & PPE Donning A->B C Primary Containment (Fume Hood/Enclosure) B->C PPE Verified D Gravimetric Transfer (Anti-static tools) C->D Draft On E Solvent Addition (e.g., DCM/MeOH) D->E Mass Confirmed F Reaction / Assay Execution E->F Homogeneous Solution G1 Halogenated Organic Waste F->G1 Intact Boc-Intermediate G2 Aqueous / Acidic Waste (Deprotection) F->G2 TFA/HCl Deprotection

Figure 1: Operational workflow for the safe handling, transfer, and disposal of the Boc-protected intermediate.

Disposal and Decontamination Plan

Because this compound is heavily utilized in drug discovery, it is frequently subjected to Boc-deprotection conditions (e.g., using Trifluoroacetic acid (TFA) or HCl in Dioxane). This drastically alters the disposal requirements.

  • Intact Compound Waste (Organic): Solutions containing the intact tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate must be disposed of in Halogenated or Non-Halogenated Organic Waste streams, depending on the solvent used. Do not pour down the drain, as the lipophilic nature will cause it to persist in aqueous environments.

  • Deprotection Waste (Acidic/Aqueous): If the Boc group is cleaved, the resulting byproduct is isobutylene gas and carbon dioxide (which must be vented safely in a hood), and the target molecule becomes a highly polar, water-soluble diamine salt. The highly acidic TFA/HCl waste stream must be collected in dedicated Corrosive/Acidic Waste carboys. Never mix concentrated TFA waste with general organic waste containing reactive solvents (e.g., acetone or cyanides).

  • Solid Waste: Empty vials, contaminated gloves, and static wipes must be placed in solid hazardous waste containers, not general municipal trash.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910 Subpart I)." U.S. Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Available at:[Link]

  • O'Neil, C., et al. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Journal of Occupational and Environmental Hygiene, PMC11252985, 2025. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
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tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
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